molecular formula C3H9N3 B1216733 N-Ethylguanidine CAS No. 503-69-5

N-Ethylguanidine

Cat. No.: B1216733
CAS No.: 503-69-5
M. Wt: 87.12 g/mol
InChI Key: KEWLVUBYGUZFKX-UHFFFAOYSA-N
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Description

N-Ethylguanidine, also known as N-Ethylguanidine, is a useful research compound. Its molecular formula is C3H9N3 and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethylguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylguanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3/c1-2-6-3(4)5/h2H2,1H3,(H4,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLVUBYGUZFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19341-54-9 (hydrochloride), 3482-86-8 (sulfate[2:1])
Record name N-Ethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10198306
Record name N-Ethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-69-5
Record name N-Ethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Deconstructing the Certificate of Analysis: A Technical Guide to N-Ethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount. N-Ethylguanidine hydrochloride (CAS: 19341-54-9), an ethylated guanidine compound utilized in proteomics research and as a synthetic building block, is no exception.[1] A Certificate of Analysis (CoA) for this compound is more than a mere formality; it is a comprehensive dossier that validates the material's quality through a battery of rigorous analytical tests. This guide provides an in-depth exploration of the key analyses performed, explaining the causality behind the experimental choices and empowering the end-user to critically interpret the data presented in a CoA.

Foundational Properties: Identity and Physicochemical Characterization

Before assessing purity, a CoA establishes the fundamental identity and basic physical properties of the N-Ethylguanidine hydrochloride batch. These initial tests serve as the first line of verification.

Table 1: General Specifications for N-Ethylguanidine Hydrochloride
ParameterTypical SpecificationMethodRationale
Appearance White crystalline powderVisual InspectionConfirms the expected physical form and absence of gross contamination or discoloration.
Solubility Clear, colorless solution (e.g., in water)Visual InspectionEnsures the material dissolves as expected for its intended application, indicating no significant insoluble impurities.[2]
Melting Point 115-118°CCapillary MethodA sharp and accurate melting point range is a classic indicator of high purity.[3]
Molecular Formula C₃H₉N₃·HCl-Confirms the elemental composition.[1]
Molecular Weight 123.58 g/mol -A fundamental constant derived from the molecular formula.[1][4]

Spectroscopic Identity: The Molecular Fingerprint

Spectroscopic techniques provide an unambiguous confirmation of the molecular structure of N-Ethylguanidine hydrochloride. Each method probes different aspects of the molecule's structure, and together they form a self-validating system for identity confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.[6] For N-Ethylguanidine hydrochloride, the FTIR spectrum will be characterized by absorptions corresponding to N-H, C-H, and C=N bonds.[7]

Trustworthiness: The resulting spectrum is a unique "fingerprint" of the molecule. By comparing the sample's spectrum to a reference standard, we can confirm its identity with a high degree of confidence. The absence of significant unexpected peaks indicates the absence of major organic impurities with different functional groups.

Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the N-Ethylguanidine hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Compare the acquired spectrum to a known reference spectrum of N-Ethylguanidine hydrochloride. Key vibrational bands to observe include N-H stretching (around 3300-3100 cm⁻¹), C-H stretching (around 3000-2850 cm⁻¹), and the characteristic C=N stretching of the guanidinium group (around 1650 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. For N-Ethylguanidine hydrochloride, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the nitrogen atoms.

Trustworthiness: The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum are highly characteristic of a specific molecular structure. This technique not only confirms the identity but can also provide quantitative information about the purity of the sample, as the integral of a signal is proportional to the number of protons it represents.

Interpreting the Expected ¹H NMR Spectrum of N-Ethylguanidine hydrochloride (in D₂O):

  • Ethyl Group (CH₃): A triplet signal, due to coupling with the adjacent CH₂ group.

  • Ethyl Group (CH₂): A quartet signal, due to coupling with the adjacent CH₃ group.

  • NH/NH₂ Protons: These protons may appear as broad singlets and their chemical shift can be concentration and temperature-dependent. In a deuterated solvent like D₂O, these protons may exchange with deuterium, leading to a decrease in their signal intensity or their complete disappearance.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides the molecular weight of the compound and information about its fragmentation pattern. For N-Ethylguanidine hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Trustworthiness: The molecular ion peak ([M+H]⁺) should correspond to the molecular weight of the N-Ethylguanidine free base (88.0869 m/z).[8] This provides strong evidence for the correct molecular formula and identity. The high sensitivity of MS also allows for the detection of trace impurities.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of N-Ethylguanidine hydrochloride in a suitable solvent, such as methanol or water with a small amount of formic acid.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200 amu).

  • Data Interpretation: Identify the [M+H]⁺ peak corresponding to the protonated N-Ethylguanidine molecule (C₃H₁₀N₃⁺). The observed m/z should be approximately 88.09.

Purity and Assay: Quantifying the Quality

This section of the CoA moves beyond identification to quantify the amount of N-Ethylguanidine hydrochloride present and to determine the levels of various impurities.

Table 2: Purity and Assay Specifications
ParameterTypical SpecificationMethodRationale
Assay (Chloride) 99.0 - 101.0%Argentometric TitrationQuantifies the chloride content, which is directly proportional to the amount of N-Ethylguanidine hydrochloride.
Purity (HPLC) ≥ 99.0%HPLC-UV/ELSDSeparates and quantifies the main component from any organic impurities.
Water Content ≤ 0.5%Karl Fischer TitrationMeasures the amount of water present, as excess water can affect stability and reactivity.[9]
Residue on Ignition ≤ 0.1%USP <281>Determines the content of non-volatile inorganic impurities.[10][11][12]
Assay by Argentometric Titration

Expertise & Experience: The assay of N-Ethylguanidine hydrochloride is often determined by titrating the chloride counter-ion with a standardized solution of silver nitrate (AgNO₃).[13] This is a classic, robust, and highly accurate quantitative method. The reaction involves the precipitation of silver chloride (AgCl).

Trustworthiness: This method is a primary analytical technique that provides a direct measure of the hydrochloride salt content. The endpoint can be determined potentiometrically, which offers high precision and removes the subjectivity of colorimetric indicators.[14] The result is calculated based on well-established stoichiometric principles, making it a self-validating system.

Experimental Protocol: Argentometric Titration

  • Standardization: Standardize a 0.1 N silver nitrate solution against a primary standard (e.g., sodium chloride).[13]

  • Sample Preparation: Accurately weigh approximately 350 mg of the previously dried N-Ethylguanidine hydrochloride sample and dissolve it in deionized water.[15]

  • Titration: Add glacial acetic acid and methanol to the sample solution.[14] Titrate with the standardized 0.1 N silver nitrate solution using a potentiometric electrode to detect the endpoint.[15]

  • Calculation: Perform a blank determination and calculate the percentage of N-Ethylguanidine hydrochloride based on the volume of titrant consumed.[15]

Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone of purity analysis for organic compounds. It separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase. For a polar and basic compound like N-Ethylguanidine, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column with a suitable ion-pairing agent can be employed.

Trustworthiness: A validated HPLC method provides specificity, linearity, accuracy, and precision.[16][17] By running a standard of known concentration, the peak area of the main component can be used to calculate its purity relative to any detected impurities. The absence of other peaks confirms the high purity of the sample.

Diagram: HPLC Workflow for Purity Analysis

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample Injector Autosampler Injection Sample->Injector MobilePhase Prepare & Degas Mobile Phase Column Chromatographic Column Separation MobilePhase->Column Injector->Column Detector UV/ELSD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Final Purity Report Integration->Report

Caption: Workflow for HPLC purity determination.

Water Content by Karl Fischer Titration

Expertise & Experience: The Karl Fischer (KF) titration is a highly specific method for the determination of water content.[9] It is based on a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[18] The coulometric method is particularly suitable for low water content.[19]

Trustworthiness: Unlike the "Loss on Drying" method, which measures the loss of any volatile components, Karl Fischer titration is specific to water. This ensures that the reported value is an accurate representation of the moisture content, which is critical as water can impact the stability and reactivity of the compound. The method is standardized against a water standard, ensuring traceability and accuracy.[19]

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrument Preparation: Set up the Karl Fischer coulometer and allow the reagent to reach a stable, low drift rate (e.g., < 10 µ g/min ).[19]

  • Sample Introduction: Accurately weigh a suitable amount of N-Ethylguanidine hydrochloride and introduce it directly into the titration cell.

  • Titration: The instrument electrochemically generates iodine, which reacts with the water in the sample. The titration automatically stops when all the water has been consumed.

  • Calculation: The instrument calculates the total amount of water in micrograms based on the total charge passed, and this is used to determine the percentage of water in the sample.

Residue on Ignition (Sulfated Ash)

Expertise & Experience: The Residue on Ignition (ROI) test, also known as the sulfated ash test, is used to determine the amount of inorganic impurities in an organic substance.[10][11][12] The sample is charred and then ignited at a high temperature (e.g., 600 °C) in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.[10][11]

Trustworthiness: This pharmacopeial method provides a reliable measure of the total inorganic content. A low result ensures that the material is free from significant levels of inorganic contaminants, such as residual catalysts or salts from the manufacturing process. The process of igniting to a constant weight ensures that the combustion is complete and the result is accurate.[20]

Diagram: Logic of Quality Control Testing

qc_logic cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_assay Quantification FTIR FTIR (Functional Groups) NMR NMR (Molecular Structure) MS Mass Spec (Molecular Weight) HPLC HPLC (Organic Impurities) Water Karl Fischer (Water Content) ROI Residue on Ignition (Inorganic Impurities) Titration Argentometric Titration (Assay) CoA N-Ethylguanidine HCl Certificate of Analysis CoA->FTIR Is it the right molecule? CoA->NMR Is it the right molecule? CoA->MS Is it the right molecule? CoA->HPLC How pure is it? CoA->Water How pure is it? CoA->ROI How pure is it? CoA->Titration What is the exact strength?

Caption: The logical pillars of a Certificate of Analysis.

Conclusion

A Certificate of Analysis for N-Ethylguanidine hydrochloride is a testament to the quality and integrity of the material. It is built upon a foundation of orthogonal analytical techniques, each providing a unique and vital piece of information. By understanding the principles behind the identification tests (FTIR, NMR, MS), the quantitative assay (Titration), and the various purity assessments (HPLC, Karl Fischer, Residue on Ignition), researchers can confidently use this critical reagent in their work, assured of its identity, purity, and strength. This guide serves to demystify the CoA, transforming it from a simple data sheet into a powerful tool for ensuring scientific rigor and reproducibility.

References

  • (2281)RESIDUE ON IGNITION The Residue on Ignition test uses a procedure to measure the amount of residual substance not volatili. (n.d.). Retrieved from [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Pharmaguideline. Retrieved from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • The Residue on Ignition / Sulfated Ash test utilizes a procedure t - US Pharmacopeia (USP). (2016, November 21). US Pharmacopeia. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Retrieved from [Link]

  • Residual Solvents Test. (n.d.). Retrieved from [Link]

  • Residue on Ignition USP chapter 281 - YouTube. (2021, July 10). YouTube. Retrieved from [Link]

  • Ethylguanidine hydrochloride (C3H9N3) - PubChemLite. (n.d.). PubChem. Retrieved from [Link]

  • N-ETHYLGUANIDINE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. Retrieved from [Link]

  • N-Ethylguanidine | C3H9N3 | CID 29544 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Guanidine Hydrochloride USP 2025. (2025, February 15). Retrieved from [Link]

  • BRIEFING 281 Residue on Ignition, USP 28 page 2303. The Japanese Pharmacopoeia is the coordinating pharmacopeia. (2016, November 21). Retrieved from [Link]

  • Argentometric Precipitation Methods: Assay Methods - BrainKart. (2018, March 21). BrainKart. Retrieved from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16). Innovatech Labs. Retrieved from [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15). National Center for Biotechnology Information. Retrieved from [Link]

  • FTIR INTERPRETATION OF DRUGS - RJPN. (2020, August 31). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - http:/ /ejournal.upi. edu. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Guanidine;hydron;chloride | CH6ClN3 | CID 22280438 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26). LCGC International. Retrieved from [Link]

  • Certificate of analysis - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

  • GUANIDINE HYDROCHLORIDE TESTING METHODS. (2024, May 23). BioSpectra. Retrieved from [Link]

  • N-Ethylguanidine sulfate | C6H20N6O4S | CID 6451562 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances - Research Journal of Pharmacy and Technology. (2010, February 28). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Argentometric Titration for the Determination of Liquid Chromatographic Injection Reproducibility. (n.d.). Retrieved from [Link]

  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. (2010). Research Journal of Pharmacy and Technology, 3(4), 1058-1060.
  • Guanidine - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]

  • Guanine Hydrochloride Impurities and Related Compound - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as i - Der Pharma Chemica. (2012, November 8). Der Pharma Chemica. Retrieved from [Link]

  • Indicator-Free Argentometric Titration for Distance-Based Detection of Chloride Using Microfluidic Paper-Based Analytical Devices - PMC. (2020, July 22). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC - IJSAT. (n.d.). International Journal of Science and Advanced Technology. Retrieved from [Link]

  • N-[2-(benzyloxy)ethyl]guanidine hydrochloride (C10H15N3O) - PubChemLite. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Guide: Synthesis of N-Ethylguanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-ethylguanidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for basic amine residues and a key structural component in adrenergic neuron blockers (e.g., Guanethidine) and histamine H2 receptor agonists. Its synthesis presents a unique paradox: while the core structure is simple, the high basicity (


) and polarity of the guanidinium ion make isolation and purification notoriously difficult. Furthermore, preventing poly-guanylation (the formation of biguanides) requires precise control over electrophilicity.

This guide moves beyond generic textbook definitions to provide a rigorous, field-validated technical framework for synthesizing N-ethylguanidine derivatives. We prioritize methods that offer high atom economy, scalable purification, and compatibility with sensitive functional groups found in modern drug candidates.

Chemical Rationale & Strategic Analysis

The Basicity Challenge

The guanidine group is one of the strongest organic bases. Upon protonation, the positive charge is delocalized over three nitrogen atoms (Y-aromaticity), conferring exceptional stability to the conjugate acid.

  • Implication: Free-base guanidines are often hygroscopic and absorb atmospheric

    
     to form carbonates.
    
  • Solution: All protocols below synthesize the guanidine as a salt (Triflate, Hydrochloride, or Hemisulfate) or in a protected form (Boc/Cbz) to facilitate handling.

Retrosynthetic Disconnections

We categorize synthesis into three primary "Generations" based on the leaving group (LG) of the electrophile.

GenerationReagent ClassLeaving Group (LG)Utility
Classical S-MethylisothioureasMethyl Mercaptan (MeSH)Bulk synthesis; simple substrates.
Intermediate 1H-Pyrazole-1-carboxamidinePyrazoleMild conditions; better atom economy.
Modern Triflyl Guanidines (Goodman's)Triflamide (

)
Complex substrates; late-stage functionalization.

Visualization: Reagent Selection Logic

The following decision tree aids in selecting the optimal synthetic route based on substrate complexity and scale.

ReagentSelection Start Start: Define Substrate Constraints IsComplex Is the substrate acid-sensitive or complex? Start->IsComplex Scale Is the reaction scale > 100g? IsComplex->Scale No (Early Stage) RouteA Route A: Goodman's Reagent (Protected Guanidine) IsComplex->RouteA Yes (Late Stage) RouteB Route B: S-Methylisothiourea (Classical Salt) Scale->RouteB Yes (Cost Driven) RouteC Route C: Pyrazole-1-carboxamidine (Mild Salt) Scale->RouteC No (Ease of Purif.) caption Figure 1: Decision matrix for selecting guanylation reagents based on substrate and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Protected Synthesis via Goodman’s Reagent

Best for: Late-stage drug development, complex scaffolds, and lipophilic purification. Mechanism: The triflyl group (


) acts as a super-electron-withdrawing group, making the central carbon highly electrophilic. The resulting product is a bis-Boc protected guanidine, which is easily purified by standard silica chromatography.

Materials:

  • Substrate: Ethylamine derivative (

    
     equiv)
    
  • Reagent:

    
    -Di-Boc-
    
    
    
    -triflylguanidine (Goodman’s Reagent) (
    
    
    equiv)
  • Base: Triethylamine (

    
    ) (
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve the ethylamine derivative in anhydrous DCM (

    
     concentration).
    
  • Addition: Add

    
     followed by Goodman’s Reagent in a single portion.
    
  • Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by TLC (the reagent is UV active).

  • Workup: Dilute with DCM, wash with 5% aqueous

    
     (removes unreacted amine), then saturated 
    
    
    
    and brine.
  • Purification: Flash column chromatography (Hexane/EtOAc). The product is a stable, lipophilic bis-Boc guanidine.

  • Deprotection (Optional): Treat with

    
     (1:1) or 
    
    
    
    to generate the free guanidinium salt.

Mechanistic Insight (DOT):

GoodmanMech Amine R-NH2 (Nucleophile) TS Tetrahedral Intermediate Amine->TS Attack Reagent Goodman Reagent (Electrophile) Reagent->TS Product N,N'-di-Boc Guanidine TS->Product Collapse Byproduct Triflamide (TfNH2) TS->Byproduct Elimination caption Figure 2: Nucleophilic substitution pathway of Goodman's Reagent.

Protocol B: The "Classical" Route – S-Methylisothiourea Sulfate

Best for: Simple N-ethylguanidine salts, bulk scale, water-soluble products. Caveat: Produces Methyl Mercaptan (MeSH) – Must use a bleach scrubber.

Materials:

  • Substrate: Ethylamine (70% aq. or HCl salt)

  • Reagent: S-Methylisothiourea hemisulfate (

    
     equiv per amine if using sulfate salt stoichiometry)
    
  • Solvent: Water or Ethanol/Water

Step-by-Step Workflow:

  • Setup: Equip a flask with a reflux condenser connected to a bleach (

    
    ) trap to neutralize MeSH gas.
    
  • Mixing: Dissolve S-Methylisothiourea sulfate in minimal water. Add the ethylamine (excess, typically 2–3 equiv to drive equilibrium).

  • Reflux: Heat to mild reflux (

    
    ) for 12–24 hours. The reaction is driven by the evolution of gaseous MeSH.
    
  • Monitoring: Check for the disappearance of the S-methyl peak in NMR or lead acetate paper test (for MeSH evolution cessation).

  • Isolation: Cool to

    
    . The guanidine sulfate often crystallizes out. If not, evaporate to dryness.
    
  • Purification: Recrystallization from hot water/ethanol.

Protocol C: The "Mild" Route – 1H-Pyrazole-1-carboxamidine

Best for: Converting amines to guanidines under mild conditions without protection groups.

Materials:

  • Substrate: Ethylamine derivative

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or Methanol

Step-by-Step Workflow:

  • Mix: Combine amine and reagent (1:1 ratio) in DMF (

    
    ).
    
  • Base: Add DIPEA (

    
     equiv).
    
  • Stir: React at RT for 16 hours.

  • Workup: Add diethyl ether to precipitate the crude guanidine product (the pyrazole byproduct remains in solution or is washed away).

  • Purification: If oil forms, decant ether and wash repeatedly. Final purification via C18 Reverse Phase HPLC.

Purification & Characterization Data

Guanidines are polar.[1] Standard silica chromatography often fails for the free salts (streaking).

Purification Strategies Table
MethodTarget FormStationary PhaseMobile PhaseNotes
Normal Phase bis-Boc ProtectedSilica GelHexane/EtOAcIdeal for Protocol A.
Reverse Phase Free SaltC18

+ 0.1% TFA
Standard for Protocol C.
Ion Exchange Free Base/SaltDowex 50W

Gradient
Removes non-basic impurities.
Crystallization Sulfate/NitrateN/A

Best for Protocol B (Sulfate salts).
Analytical Validation

A successful synthesis of an N-ethylguanidine derivative is validated by the following NMR signatures:

  • 
     NMR:  A quartet at 
    
    
    
    ppm (ethyl
    
    
    adjacent to N) and a triplet at
    
    
    ppm (ethyl
    
    
    ).
  • 
     NMR:  The central guanidine carbon appears as a distinct quaternary signal at 
    
    
    
    ppm.
  • Mass Spec: Strong

    
     peak.
    

References

  • Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry. Link

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry. Link

  • Katritzky, A. R., et al. (2005). "Recent developments in the synthesis of guanidines." Arkivoc. Link

  • Goodman, M., et al. (2001).[2] "A Novel Traceless Resin-Bound Guanidinylating Reagent."[2] Organic Letters. Link

  • Organic Chemistry Portal. (2023). "Synthesis of Guanidines." Link

Sources

Methodological & Application

Application Note: In-Solution Guanidination Strategies with N-Ethylguanidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in proteomics, bioconjugation, and chemical biology. It addresses the specific challenge of installing N-ethylguanidine moieties onto protein substrates.

Critical Scientific Clarification: The term "guanidination" typically refers to the conversion of Lysine residues to Homoarginine using O-methylisourea. However, "guanidination with N-Ethylguanidine" implies a specific deviation. Depending on your chemical intent, this request falls into two distinct mechanistic categories:

  • Lysine Modification (Ethyl-Guanidination): Converting Lysines to N-ethyl-homoarginine. This requires N-ethyl-O-methylisourea (not N-ethylguanidine itself).

  • Carboxyl Modification (Acyl-Guanidination): Coupling N-ethylguanidine (as a nucleophile) to Asp/Glu residues using carbodiimide chemistry (EDC).

This guide prioritizes Protocol A (Carboxyl Coupling) as it directly utilizes N-Ethylguanidine as the reagent, but includes Protocol B (Lysine Conversion) as the proteomic standard for "guanidination."

Abstract

This guide details the protocols for installing N-ethylguanidine functionalities onto protein substrates in solution.[1] While standard guanidination enhances ionization for MALDI-MS by converting lysines to homoarginine, the introduction of an ethyl group (N-ethylguanidination) is utilized for differential isotopic labeling, pKa modulation, and "chemical rescue" of arginine-deficient mutants. We present two validated workflows: (1) Carbodiimide-mediated coupling of N-ethylguanidine to carboxyl residues, and (2) The conversion of lysine amines to N-ethyl-homoarginine.

Part 1: Scientific Foundation & Mechanisms

The Chemistry of Guanidination

Standard guanidination utilizes O-methylisourea at high pH (pH > 10) to transform the


-amino group of lysine into a guanidinium group. To install an N-ethylguanidine  moiety, the chemistry must be adapted based on the target residue.
Mechanism A: Carboxyl Coupling (Direct use of N-Ethylguanidine)

N-Ethylguanidine (nucleophile) reacts with EDC-activated carboxyls to form an N-acyl-N'-ethylguanidine . This modifies the acidic residues (Asp, Glu, C-term), effectively reversing the charge from negative to positive (at neutral pH).

Mechanism B: Lysine Trans-Guanidination

To convert a Lysine to an N-ethylguanidine derivative, one cannot use N-ethylguanidine directly. Instead, an activated N-ethyl-O-methylisourea intermediate is required. This reaction follows the nucleophilic attack of the Lysine amine on the central carbon of the isourea.

Reaction Pathway Diagram

The following diagram contrasts the two chemical pathways.

GuanidinationPathways Protein Protein Substrate EDC Reagent: EDC/NHS + N-Ethylguanidine Protein->EDC Target: COOH IsoUrea Reagent: N-Ethyl-O-Methylisourea Protein->IsoUrea Target: NH2 AcylGuan Product A: N-Acyl-N'-Ethylguanidine (Modifies Asp/Glu) EDC->AcylGuan Amide Coupling EthylHomo Product B: N-Ethyl-Homoarginine (Modifies Lys) IsoUrea->EthylHomo Nucleophilic Subst.

Caption: Divergent pathways for installing ethylguanidine moieties. Path A targets carboxyls; Path B targets amines.

Part 2: Experimental Protocols

Protocol A: Carboxyl-Targeted Coupling (Direct N-Ethylguanidine Usage)

Purpose: To conjugate N-ethylguanidine to Asp/Glu residues, neutralizing negative charges and introducing a guanidinium headgroup. Reagent: N-Ethylguanidine Sulfate (or HCl) + EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials
ReagentConcentrationRole
Protein Solution 1–2 mg/mLSubstrate (in MES buffer, pH 4.7–6.0)
N-Ethylguanidine 0.5 M StockNucleophile (Dissolve salt in water, adjust pH to ~6.0)
EDC 10-fold molar excessZero-length crosslinker (Activator)
Sulfo-NHS 5 mMStabilizer (increases efficiency)
MES Buffer 0.1 M, pH 6.0Reaction Buffer (Avoid amines like Tris!)
Step-by-Step Procedure
  • Buffer Exchange: Ensure the protein is in 0.1 M MES buffer, pH 6.0. Remove any primary amines (Tris, Glycine) via dialysis or desalting columns (e.g., Zeba Spin).

  • Reagent Preparation:

    • Prepare 0.5 M N-Ethylguanidine in MES buffer. Adjust pH to 6.0 using dilute HCl or NaOH. Note: Guanidines are strong bases; pH adjustment is critical to prevent EDC hydrolysis.

    • Prepare fresh EDC solution (10 mg/mL) in water immediately before use.

  • Activation & Coupling:

    • Add Sulfo-NHS to the protein solution (final conc. 5 mM).[2]

    • Add EDC to the protein solution (final conc. 2 mM or 10-fold molar excess over total carboxyls).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Nucleophile Addition:

    • Add the N-Ethylguanidine solution to the activated protein. Target a final concentration of 50–100 mM (large excess to compete with hydrolysis).

  • Incubation:

    • Adjust pH to 7.0–7.2 (reaction efficiency improves slightly above neutral for the amine attack, but keep <7.5 to save the ester).

    • Incubate for 2 hours at RT.

  • Quenching & Cleanup:

    • Add Hydroxylamine or Tris (100 mM) to quench remaining active esters.

    • Desalt using a size-exclusion column (e.g., PD-10) into PBS or storage buffer.

Protocol B: Lysine-Targeted Ethyl-Guanidination (Proteomic Standard)

Purpose: Converting Lysine to N-ethyl-homoarginine. Used for isotopic labeling (using d5-ethyl reagents) or blocking Lysine trypsin cleavage sites. Reagent: N-Ethyl-O-methylisourea (Must be synthesized or custom ordered; O-methylisourea is the standard non-ethyl analog).

Materials
ReagentConcentrationRole
Protein Solution 0.1–1 mg/mLSubstrate
Guanidination Reagent 2.0 MN-Ethyl-O-methylisourea (pH adjusted to 10.5)
Ammonium Hydroxide 7 NpH adjustment
TFA 10%Stop solution
Step-by-Step Procedure
  • Reagent Synthesis (Brief): If N-ethyl-O-methylisourea is unavailable, react N-ethylurea with dimethyl sulfate, then isolate the isourea salt.

  • Reaction Setup:

    • Dissolve protein in a minimal volume of water.

    • Add the N-Ethyl-O-methylisourea solution (2 M) to the protein. Ratio: 1:1 v/v.

    • Adjust pH to 10.5 – 11.0 using 7 N Ammonium Hydroxide. High pH is non-negotiable—the lysine epsilon-amine (

      
      ) must be deprotonated to act as a nucleophile.
      
  • Incubation:

    • Incubate at 65°C for 10–30 minutes (Rapid Protocol) or 37°C for 24 hours (Gentle Protocol).

    • Note: High temperature accelerates the reaction but risks protein precipitation.

  • Termination:

    • Stop the reaction by adding 10% Trifluoroacetic acid (TFA) to lower pH < 3.

  • Cleanup:

    • Perform C18 ZipTip cleanup or dialysis to remove the excess isourea reagent before Mass Spec analysis.

Part 3: Data Analysis & Validation

Mass Spectrometry Shifts

Successful modification is verified by observing specific mass shifts in MALDI-TOF or ESI-MS.

Modification TypeTarget ResidueFormula ChangeMonoisotopic Mass Shift (

m)
Standard Guanidination Lysine

+42.02 Da
Ethyl-Guanidination Lysine

+70.05 Da
Carboxyl-Ethylguanidine Asp/Glu

+85.06 Da (approx, depends on water loss)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Protocol A) Hydrolysis of EDC esterEnsure pH is 4.7–6.0 during activation. Add N-ethylguanidine quickly.
Precipitation (Protocol B) pH too high / HeatLower temp to 37°C and extend time. Use 7M Urea if denaturation is acceptable.
No Reaction (Protocol B) pH too lowThe pH must be >10. Lysines are protonated (unreactive) at pH 7–8.

Part 4: References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass spectrometry. Analytical Chemistry.[2][3] Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Zero-Length Crosslinkers). Link

  • Johnson, C. R., et al. (2020).[4] Guanidine hydrochloride reactivates an ancient septin hetero-oligomer assembly pathway in budding yeast. eLife / BioRxiv. (Demonstrates N-ethylguanidine as a chemical rescue agent). Link

  • Sopio, R., & Lederer, M. (1995). Reaction of 3-deoxypentosulose with N-methyl- and N,N-dimethylguanidine as model reagents. Z Lebensm Unters Forsch.[5] Link

Sources

Application Note: On-Column N-Ethylguanidine Derivatization for High-Sensitivity LC-MS Peptide Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It interprets "N-Ethylguanidine modification" as the targeted chemical conversion of primary amines (specifically Lysine residues and N-termini) into N-ethylguanidine moieties (via O-ethylisourea or similar reagents) to enhance ionization efficiency, alter fragmentation kinetics, and improve chromatographic retention in LC-MS workflows.

Executive Summary

In high-performance liquid chromatography-mass spectrometry (LC-MS), the detection of lysine-rich peptides and low-abundance metabolites is often limited by poor ionization efficiency and competitive suppression. N-Ethylguanidine modification —a variant of the classical guanidination reaction—converts primary amines (Lysine


-amines and N-terminal 

-amines) into highly basic N-ethylguanidine (or N-ethylhomoarginine) groups.

This Application Note details an automated On-Column Derivatization protocol. Unlike traditional solution-phase methods that require extensive manual handling and desalting, this "inject-and-react" workflow utilizes the HPLC autosampler and column oven to drive the reaction within the chromatographic flow path.

Key Benefits:

  • Signal Enhancement: Increases proton affinity (pKa shift from ~10 to ~12.5), significantly boosting ionization in positive ESI mode.

  • Sequence Coverage: Directs fragmentation to C-terminal ions (y-ions) by sequestering protons at the N-ethylguanidine site, simplifying MS/MS spectra.

  • Hydrophobicity Tuning: The ethyl group adds moderate hydrophobicity compared to standard guanidination, improving retention of polar peptides on Reverse Phase (RP) columns.

Scientific Mechanism & Rationale

The Chemistry of Ethylguanidination

The core reaction involves the nucleophilic attack of a primary amine (protein/peptide) on the central carbon of an O-alkylisourea reagent (specifically O-ethylisourea). This converts the lysine residue into N-ethylhomoarginine .

Unlike N-Ethylmaleimide (NEM), which targets thiols (Cysteine), this modification targets amines. The resulting N-ethylguanidine moiety is superbasic, ensuring the peptide carries a fixed positive charge even under high-pH mobile phase conditions, which is critical for sensitivity.

Mechanism Diagram

The following diagram illustrates the reaction pathway and the on-column workflow logic.

G cluster_0 Reagents cluster_1 On-Column Reaction (High pH) Lysine Peptide-Lysine (Primary Amine) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack Reagent O-Ethylisourea (Derivatizing Agent) Reagent->Intermediate Product N-Ethylhomoarginine (Ethylguanidine Moiety) Intermediate->Product Elimination of Ethanol/Urea MS ESI-MS Source (Enhanced Ionization) Product->MS Elution & Ionization

Figure 1: Reaction mechanism of Lysine conversion to N-Ethylhomoarginine via O-Ethylisourea, leading to enhanced MS detection.

Materials & Instrumentation

Reagents
  • Derivatizing Agent: O-Ethylisourea hemisulfate (or S-Ethylisothiourea for faster kinetics, though more odorous).

  • Reaction Buffer: 0.5 M Sodium Carbonate/Bicarbonate (pH 10.5). Note: High pH is required to deprotonate the lysine amine.

  • Quenching Solution: 1% Formic Acid in Water.

  • Mobile Phases:

    • A: 0.1% Formic Acid in H2O.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

Instrumentation Requirements
  • LC System: UHPLC with a programmable autosampler (e.g., Agilent Infinity II, Waters Acquity, or Thermo Vanquish) capable of "Sandwich Injection" or "User-Defined Programs" (UDP).

  • Column: High-pH stable Reverse Phase column.

    • Recommended: Waters XBridge BEH C18 or PLRP-S (Polymeric). Standard silica columns will degrade at pH 10.5.

  • MS System: Q-TOF or Orbitrap for high-resolution mass shift verification (+70.04 Da per amine).

Experimental Protocol: On-Column Workflow

This protocol utilizes a "Sandwich Injection" technique where the sample and reagent are mixed within the injection loop or the head of the column, allowed to react, and then eluted.

Step 1: Reagent Preparation[2]
  • Dissolve O-Ethylisourea hemisulfate in 0.5 M Sodium Carbonate (pH 10.5) to a final concentration of 2.0 M.

  • Filter through a 0.22 µm PTFE filter.[2]

  • Place in Autosampler Vial Position A1.

Step 2: Sample Preparation[1]
  • Digest protein samples (Trypsin/Lys-C) as per standard protocols.

  • Desalt (SPE) and dry.

  • Reconstitute in 50 mM Ammonium Bicarbonate (pH 8.0).

  • Place in Autosampler Vial Position B1.

Step 3: Automated On-Column Reaction Program

Configure the autosampler injector program as follows:

StepActionVolumeDescription
1 Draw5 µLDraw Reagent (O-Ethylisourea, pH 10.5)
2 Draw2 µLDraw Air Gap (prevents premature mixing)
3 Draw10 µLDraw Sample (Peptides)
4 Draw2 µLDraw Air Gap
5 Draw5 µLDraw Reagent (O-Ethylisourea, pH 10.5)
6 Mix20 µLMix in loop (3x aspirate/dispense)
7 Wait5.0 minReaction Time (Wait in loop or inject to column head)
8 InjectAllInject entire plug onto the column

Critical Note: If using the column for the reaction (Stop-Flow), inject the plug, pump for 0.2 min to move it to the column head, stop flow for 10 min (at 50°C), then resume gradient.

Step 4: LC Gradient & Separation
  • Flow Rate: 0.3 mL/min[2]

  • Column Temp: 50°C (Heat accelerates the derivatization).

  • Gradient:

    • 0-2 min: 100% Mobile Phase A (Divert to Waste to remove excess salts/reagents).

    • 2 min: Divert to MS.

    • 2-30 min: 5% -> 45% B.

    • 30-35 min: 95% B (Wash).

Data Analysis & Validation

Mass Shift Calculation

For every Lysine (K) and N-terminus modified, add the following mass shift:

ModificationTarget ResidueMonoisotopic Mass Shift (Δ)
N-Ethylguanidination Lysine (

-NH2)
+70.0419 Da
N-Ethylguanidination N-terminus (

-NH2)
+70.0419 Da
Guanidination (Control)Lysine+42.0218 Da
Expected Results Comparison

The table below highlights the performance metrics of N-Ethylguanidine modified peptides versus native peptides.

MetricNative Peptide (Lys-rich)N-Ethylguanidine ModifiedImprovement Mechanism
pKa (Side Chain) ~10.5 (Amine)~12.5 (Ethylguanidine)Higher proton affinity leads to better ionization.
Retention Time Early eluting (Polar)Shifted later (+ Hydrophobic)Ethyl group increases interaction with C18.
MS1 Intensity Baseline (1x)3x - 10x Increase Enhanced ionization efficiency.
MS2 Fragmentation Complex (b/y mix)y-ion dominant Fixed charge at C-term (Lys) directs fragmentation.
Troubleshooting Guide
  • Incomplete Modification: If you observe +70 Da (Mono) and +140 Da (Di) peaks for the same peptide, increase the "Wait" time in the autosampler or increase the Reagent concentration.

  • Column Clogging: Ensure the Reagent buffer (Carbonate) is flushed out during the first 2 minutes (Divert to Waste). Carbonate can precipitate in high organic solvent if not removed.

  • N-Ethylmaleimide (NEM) Confusion: Ensure you are NOT using NEM. NEM modifies Cysteines (+125 Da). This protocol uses O-Ethylisourea for Amines.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass spectrometry. Analytical Chemistry, 74(8), 1884-1890. Link

  • Hale, J. E., et al. (2000). Guanidination of lysine residues for signal enhancement in MALDI-TOF MS. Analytical Biochemistry, 287(1), 110-117. Link

  • Friesen, A. D., et al. (2023). On-column derivatization strategies for enhanced LC-MS detection of polar metabolites. Journal of Chromatography A, 1689, 463742. Link

  • Kuyama, H., et al. (2008). De novo sequencing of peptides using N-terminal specific derivatization and MS/MS. Rapid Communications in Mass Spectrometry, 22(7), 1109-1116. Link

(Note: While specific "N-Ethylguanidine" papers are rare compared to methyl-guanidination, the chemistry is homologous to the cited Guanidination protocols, adapted here with O-ethylisourea reagents.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Guanidination with N-Ethylguanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting guanidination reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete reactions, specifically when using N-Ethylguanidine and related reagents. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your own experiments.

I. Core Principles of Guanidination

Guanidination is the process of converting a primary or secondary amine into a guanidine functional group. This transformation is of significant interest in medicinal chemistry and peptide synthesis due to the unique properties of the guanidinium group, which is protonated under physiological conditions.[1] This positive charge allows it to participate in key hydrogen bonding interactions, making it a critical pharmacophore in many drug candidates.[2]

The reaction mechanism generally involves the nucleophilic attack of an amine on an electrophilic guanidinylating reagent. The success of this reaction is highly dependent on a number of factors, including the nucleophilicity of the amine, the reactivity of the guanidinylating agent, and the reaction conditions.

II. Troubleshooting Guide: Incomplete Guanidination

Incomplete guanidination is a common hurdle that can lead to low yields and complex purification challenges. This section will address the most frequent causes of incomplete reactions and provide actionable solutions.

Issue 1: Low or No Product Formation

Symptom: Analysis of the crude reaction mixture by LC-MS or NMR shows predominantly unreacted starting amine.

Potential Causes & Solutions:

  • Incorrect pH: The guanidination reaction is highly pH-sensitive. The amine substrate must be in its deprotonated, nucleophilic form to react. For primary amines, the optimal pH is typically above 10.5.[3]

    • Solution: Ensure the reaction medium is sufficiently basic. The use of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common. In aqueous solutions, ammonium hydroxide can be used to maintain a high pH.[3][4] It is crucial to measure and adjust the pH of the reaction mixture.

  • Insufficient Reagent Stoichiometry: An inadequate amount of the guanidinylating reagent will naturally lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio is the theoretical ideal, in practice, a slight excess of the guanidinylating reagent (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Low Reaction Temperature: Like many organic reactions, guanidination rates are temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating. A temperature of 65°C is often effective for guanidination with reagents like O-methylisourea.[3][4][5] However, be mindful of potential side reactions at elevated temperatures.

  • Steric Hindrance: Primary amines are generally more reactive than secondary amines due to less steric hindrance.[2] Bulky substituents near the amine can significantly slow down the reaction.

    • Solution: For sterically hindered amines, you may need to employ more reactive guanidinylating reagents, such as N,N'-di-Boc-N"-triflylguanidine, which is known for its high reactivity.[6] Alternatively, longer reaction times and higher temperatures may be necessary.

Issue 2: Presence of Both Starting Material and Product

Symptom: The reaction appears to have stalled, with a significant amount of both starting amine and the desired guanidine product present.

Potential Causes & Solutions:

  • Equilibrium Limitations: While not always the case, some guanidination reactions can be reversible or reach an equilibrium that does not favor complete product formation under the initial conditions.

    • Solution: Drive the reaction forward by removing a byproduct if possible. More commonly, increasing the concentration of one of the reactants (usually the guanidinylating agent) or adjusting the reaction conditions (pH, temperature) can shift the equilibrium towards the product.

  • Reagent Degradation: Guanidinylating reagents can be sensitive to moisture and may degrade over time, leading to a loss of reactivity.

    • Solution: Use freshly opened or properly stored reagents. If you suspect reagent degradation, it is best to use a new batch. Some reagents, like prepared O-Methylisourea, are stable for at least two weeks at room temperature or can be stored frozen for extended periods.[5]

  • Inadequate Reaction Time: The reaction may simply not have had enough time to go to completion.

    • Solution: Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, LC-MS). Extend the reaction time until no further conversion is observed. Reaction times can range from minutes to several hours.[3][7]

Issue 3: Observation of Side Products

Symptom: In addition to the starting material and desired product, other unexpected species are observed in the reaction mixture.

Potential Causes & Solutions:

  • Reaction with N-Terminus: In peptide synthesis, the N-terminal amine can react with coupling reagents like HBTU to form a tetramethylguanidinium group, which terminates the peptide chain.[8][9]

    • Solution: To prevent this side reaction, pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[9] Using a 1:1 molar ratio of HBTU to the amino acid can also minimize this side reaction.[8]

  • Formation of Guanidinylated Adducts: Some coupling reagents themselves can act as guanidinylating agents. For instance, HBTU can react with free amines, leading to a +98 Da adduct.[8]

    • Solution: If this side reaction is problematic, consider switching to a phosphonium-based coupling reagent like PyBOP or PyAOP, which are not prone to this issue.[8]

  • Reaction at Other Nucleophilic Sites: If the substrate contains other nucleophilic groups (e.g., hydroxyl, thiol), they may compete with the target amine for the guanidinylating reagent.

    • Solution: Protect other reactive functional groups before carrying out the guanidination reaction. A wide variety of protecting groups are available for different functional groups.[10][11]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for guanidination?

The optimal pH for guanidination is generally above 10.5, with some protocols recommending a pH of around 11.[3] This is because the primary amine needs to be in its unprotonated, nucleophilic state to react with the electrophilic guanidinylating agent.

Q2: How can I monitor the progress of my guanidination reaction?

Thin-layer chromatography (TLC) can be a quick and easy way to monitor the reaction, provided the starting material and product have different retention factors. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[12][13] These techniques can accurately quantify the amounts of starting material, product, and any side products.

Q3: My N-Ethylguanidine reagent is a hydrochloride salt. Do I need to free-base it before use?

While N-Ethylguanidine hydrochloride can be used directly, the presence of the hydrochloride salt means you will need to add at least one equivalent of a base to neutralize it and another equivalent to deprotonate the amine substrate. Alternatively, you can prepare a "freebase" guanidination reagent to avoid introducing additional salts into your reaction, which can be beneficial for downstream applications like mass spectrometry.[3]

Q4: Are there alternative guanidinylating reagents to N-Ethylguanidine?

Yes, a variety of guanidinylating reagents are available, each with its own reactivity and substrate scope. Some common alternatives include:

  • O-Methylisourea: A widely used reagent, often as a hemisulfate salt.[3][4][5]

  • N,N'-di-Boc-N"-triflylguanidine (Goodman's reagent): A highly reactive reagent suitable for less reactive amines.[2][6]

  • 1H-pyrazole-1-carboxamidine hydrochloride (HPCA): Can be used for guanidination in aqueous solutions at room temperature.[14]

The choice of reagent will depend on the specific amine you are trying to guanidinylate and the desired reaction conditions.

IV. Experimental Protocols & Data

General Protocol for Guanidination of a Primary Amine

This protocol provides a starting point for the guanidination of a primary amine using N-Ethylguanidine hydrochloride. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.

  • To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., DMF, CH₂Cl₂, or water), add a non-nucleophilic base (e.g., triethylamine, 2.5 eq).

  • Add N-Ethylguanidine hydrochloride (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 65°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Data Summary: Common Guanidinylation Conditions
Guanidinylating ReagentSubstrate TypeSolventBaseTemperature (°C)TimeTypical Yield (%)Reference
N,N′-di-Boc-N″-triflylguanidinePrimary AmineCH₂Cl₂Et₃NRoom Temp12 h98[2]
N,N'-di-Boc-thiourea + TCTPrimary AmineTHFNMMRoom Temp2 h95[2]
O-Methylisourea hemisulfateTryptic PeptidesAqueous NH₄OHNH₄OH6512-20 minComplete Conversion[3][4]
1H-pyrazole-1-carboxamidineProtein Lysine ResiduesAqueous-Room Temp->99% Conversion[14]

V. Visualizing the Process

Guanidination Reaction Mechanism

Guanidination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Guanidinylating_Reagent N-Ethylguanidine Derivative (Electrophile) Guanidinylating_Reagent->Intermediate Guanidine R-NH-C(=NH)NH-Et (Guanidine Product) Intermediate->Guanidine Elimination Leaving_Group Leaving Group Intermediate->Leaving_Group

Caption: General mechanism of guanidination.

Troubleshooting Workflow for Incomplete Guanidination

Troubleshooting_Workflow Start Incomplete Guanidination Observed Check_pH Is the pH > 10.5? Start->Check_pH Adjust_pH Adjust pH with Base Check_pH->Adjust_pH No Check_Stoichiometry Is Reagent Stoichiometry Sufficient? Check_pH->Check_Stoichiometry Yes Adjust_pH->Check_Stoichiometry Increase_Reagent Increase Guanidinylating Reagent Check_Stoichiometry->Increase_Reagent No Check_Temperature Is the Reaction Temperature Optimal? Check_Stoichiometry->Check_Temperature Yes Increase_Reagent->Check_Temperature Increase_Temperature Increase Reaction Temperature Check_Temperature->Increase_Temperature No Check_Time Is Reaction Time Sufficient? Check_Temperature->Check_Time Yes Increase_Temperature->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Consider_Reactivity Consider Substrate/Reagent Reactivity Check_Time->Consider_Reactivity Yes Increase_Time->Consider_Reactivity End Reaction Complete Consider_Reactivity->End

Caption: A logical workflow for troubleshooting incomplete guanidination.

VI. References

  • Ali, A., & Quibell, M. (1995). Two new Protecting Groups for the Guanidino Function of arginine. Journal of Chemical Research, Synopses, (10), 406-407.

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884-1890.

  • BenchChem. (2025). Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines. BenchChem.

  • BenchChem. (2025). Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU. BenchChem.

  • Guttmann, S., Boissonnas, R., & Pless, J. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. U.S. Patent 3,388,113.

  • Imbeah, K. S., et al. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of The American Society for Mass Spectrometry, 24(11), 1817–1821.

  • Katritzky, A. R., & Zhang, S. (2000). A stepwise mechanism in the reaction of amines with carbodi-imides to form guanidines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1647-1651.

  • Laronde-Leblanc, N., & Glick, G. D. (2001). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e53593.

  • MtoZ Biolabs. (n.d.). Histone Guanidination Analysis Service.

  • Papo, N., & Shai, Y. (2003). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Organic & Biomolecular Chemistry, 1(13), 2236-2240.

  • Sergeant, J., & Wilson, D. J. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 27(20), 2329-2336.

  • Sigma-Aldrich. (n.d.). ProteoMass™ Guanidination Kit (MS0100) - Bulletin.

  • Sun, M., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 91(24), 15493-15501.

  • Thermo Fisher Scientific. (n.d.). In-Solution Tryptic Digestion and Guanidination Kit.

  • Valerio, R. M., et al. (1989). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. The Journal of Organic Chemistry, 54(1), 258-262.

  • Williams, T. D., et al. (2016). pH-Dependent equilibrium between 5-guanidinohydantoin and iminoallantoin affects nucleotide insertion opposite the DNA lesion. Nucleic Acids Research, 44(10), 4527–4536.

Sources

Technical Support Center: N-Ethylguanidine Removal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the removal of excess N-Ethylguanidine from reaction mixtures. Ticket ID: CHEM-SUP-8821 Status: Active Expert Level: Senior Application Scientist

Executive Summary: The Chemical Challenge

N-Ethylguanidine is a potent nucleophile often used in excess to drive guanylation reactions.[1] Its removal is notoriously difficult due to two specific physicochemical properties:

  • Hyper-Basicity: With a conjugate acid pKa of ~13.6, it remains protonated (cationic) across the entire standard pH range (0–12).[1]

  • High Polarity: It acts as a "polar anchor," causing it to streak on normal phase silica and resist extraction into organic solvents.[1]

The Core Problem: Standard aqueous workups often fail because the molecule partitions into the aqueous phase only if the pH is low, but if your product is also basic (which is common in guanylation chemistry), you cannot separate them by simple acid/base extraction.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct removal strategy based on the physicochemical properties of your target product .

G Start Start: Reaction Mixture (Contains Product + Excess N-Ethylguanidine) Q1 Is your Target Product Basic (Amine/Guanidine)? Start->Q1 No NO (Neutral/Acidic) Q1->No Product is Neutral Yes YES (Basic) Q1->Yes Product is Basic MethodA Protocol A: Acidic Aqueous Wash (Partition Separation) No->MethodA Q2 Is the Product Acid-Sensitive? Yes->Q2 Sensitive Yes Q2->Sensitive Labile Robust No Q2->Robust Stable MethodB Protocol B: Reverse Phase (C18) Flash Chromatography Sensitive->MethodB MethodC Protocol C: Cation Exchange (SCX) Scavenger Resin Robust->MethodC

Figure 1: Strategic workflow for N-Ethylguanidine removal based on product stability and basicity.

Detailed Protocols

Protocol A: The "pH Swing" (Liquid-Liquid Extraction)

Applicability: Target product is Neutral or Acidic.

Mechanism: You exploit the massive pKa difference.[1] By acidifying the mixture to pH 3-4, N-Ethylguanidine (pKa ~13.[1]6) is fully protonated and locked in the water layer.[1] A neutral product will partition into the organic layer.[1]

Step-by-Step:

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or EtOAc).

  • Acidification: Wash the organic layer 3x with 1M HCl .[1]

    • Why: This ensures N-Ethylguanidine is >99.9% ionized (cationic) and highly water-soluble.[1]

  • Separation: Collect the organic layer.[1]

  • Verification: The N-Ethylguanidine remains in the aqueous HCl layer.[1]

  • Drying: Dry the organic layer over Na₂SO₄ and concentrate.[1]

Protocol B: Reverse Phase Chromatography (C18)

Applicability: Target product is Basic and Acid-Sensitive.

Mechanism: Silica gel is acidic; basic guanidines stick to it irreversibly or streak badly.[1] Reverse Phase (C18) suppresses these interactions, especially when using high pH buffers or ion-pairing agents.[1]

Recommended Mobile Phases:

Mobile Phase SystemAdditiveMechanism
System 1 (Standard) 0.1% TFA in Water/MeCNTFA forms ion pairs with guanidines, sharpening peaks.[1]
System 2 (High pH) 10mM NH₄HCO₃ (pH 10)Suppresses ionization of weaker bases, improving retention.[1]
System 3 (HILIC) 10mM Ammonium FormateBest for extremely polar products that elute in void volume on C18.[1]

Troubleshooting:

  • Issue: Peak tailing.[1]

  • Fix: Switch to System 1. The trifluoroacetate counter-ion improves peak shape significantly for guanidines.[1]

Protocol C: Cation Exchange Scavenging (The "Trap")

Applicability: Target product is Basic but less basic than N-Ethylguanidine, or when high-throughput is needed.

Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid based) bind strong bases.[1] Since N-Ethylguanidine is a "superbase," it binds tighter than most other amines.[1]

Reagents:

  • Resin: Macroporous Polystyrene Sulfonic Acid (e.g., Amberlyst® 15 or Dowex® 50W).[1]

  • Loading: 3–5 equivalents relative to the excess N-Ethylguanidine.[1]

Step-by-Step:

  • Dissolution: Dissolve crude mixture in MeOH or DCM/MeOH (1:1).

  • Addition: Add pre-washed SCX resin.[1]

  • Incubation: Agitate (do not stir with magnetic bar as it grinds the beads) for 1–2 hours.

  • Filtration: Filter off the resin.[1]

    • Note: If your product is also a guanidine, it will bind.[1] In this case, use "Catch and Release":

      • Bind everything to the resin.[1]

      • Wash with MeOH (removes non-basic impurities).[1]

      • Elute with 2M NH₃ in MeOH. (Note: This separates non-basics, but does not separate N-Ethylguanidine from a basic product. See Protocol D for that).

Protocol D: The "Chemical Knockout" (Derivatization)

Applicability: Expert Level.[1] When Product and Impurity are both guanidines and inseparable.

Mechanism: 1,3-dicarbonyls react selectively with unsubstituted or mono-substituted guanidines to form pyrimidines .[1] N-Ethylguanidine reacts to form a lipophilic pyrimidine, which has a drastically different polarity and pKa (much less basic) than the original guanidine.

Reagents:

  • Acetylacetone (2,4-Pentanedione).[1]

Workflow:

  • Add 1.1 equivalents of Acetylacetone (relative to excess N-Ethylguanidine) to the reaction mixture.

  • Heat to 60–80°C for 1–2 hours.

  • Result: N-Ethylguanidine converts to N-ethyl-4,6-dimethylpyrimidin-2-amine.

  • Purification: The new pyrimidine impurity is now:

    • Much less polar (elutes earlier on C18).[1]

    • Soluble in ether/DCM (can be washed out if product is polar).[1]

    • Distinct by UV (pyrimidine absorption).[1]

Frequently Asked Questions (FAQ)

Q: Can I use normal phase silica gel? A: Generally, no.[1] Guanidines interact strongly with the silanols (Si-OH), leading to total loss of product or massive streaking.[1] If you must use silica, you must deactivate the silica by flushing the column with 1% Triethylamine (TEA) or 1% NH₃ in MeOH/DCM before running your sample.

Q: My product is water-soluble. How do I remove the N-Ethylguanidine salts? A: Use Diaion™ HP-20 or C18 resin.[1]

  • Dissolve crude in water.[1]

  • Load onto HP-20 resin.[1]

  • Wash with water (removes salts and excess N-Ethylguanidine hydrochloride).[1]

  • Elute product with MeOH or Water/MeOH gradient.[1]

Q: Why does my NMR show a broad hump around 7-8 ppm? A: This is characteristic of exchangeable guanidinium protons.[1] It confirms the presence of guanidine salts.[1] If this persists after workup, the removal was incomplete.[1]

References

  • pKa of Guanidines

    • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.[1] (Confirming Guanidine pKa ~13.6).[1]

    • Source:[1]

  • Scavenger Resin Protocols

    • Biotage.[1] "Strategies for Work-up and Purification: The Use of Scavengers." Biotage Application Notes.

    • Source:[1]

  • Chemical Derivatization (Pyrimidine Formation)

    • S. Patai, The Chemistry of Amidines and Imidates, Vol 2.[1] Wiley, 1991.[1] (Mechanisms of guanidine condensation with 1,3-dicarbonyls).

    • Source:[1]

  • General Purification of Guanidines

    • Cunha, S. "Guanidines in Organic Synthesis."[1] Tetrahedron, 2012.[1]

    • Source:[1]

Sources

Technical Support: Mitigating N-Ethylguanidine (NEG) Side Reactions in Peptide & Protein Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Ethylguanidine (NEG) is a potent nucleophile and strong base (


). While often employed as a reagent for guanidinylation (converting Lysine to Homoarginine analogs) or studied as a metabolic byproduct, its chemical similarity to the Arginine side chain allows it to participate in disruptive side reactions during peptide synthesis and protein modification.

Core Reactivity Profile:

  • Nucleophilicity: The unprotonated guanidine group is highly nucleophilic, capable of attacking activated esters, aldehydes, and electrophilic side chains.

  • Basicity: NEG can act as a chaoticotropic base, catalyzing base-sensitive side reactions like aspartimide formation or racemization.

  • H-Bonding: Forms extremely stable cyclic adducts with dicarbonyls (Maillard-type reactions).

Troubleshooting Guides (Q&A Format)

Module A: Peptide Synthesis Interference (SPPS)

Q: I am observing low coupling efficiency and "deletion sequences" when NEG is present in my reaction mixture. What is happening?

A: You are likely experiencing Competitive Guanidine Acylation . If NEG is present (as a reagent, impurity, or cleavage product) during a coupling step involving an activated amino acid (e.g., Fmoc-AA-OBt), the NEG molecule competes with the N-terminal amine of your peptide chain for the activated ester.

  • The Mechanism: The free base form of NEG attacks the carbonyl carbon of the activated amino acid, forming an N-acyl-N'-ethylguanidine byproduct. This consumes your expensive amino acid building block and lowers the effective concentration available for chain elongation.

  • Diagnostic: Look for a byproduct in your LC-MS corresponding to the mass of [Amino Acid] + [NEG] - [Leaving Group].

  • Resolution:

    • Wash Thoroughly: Ensure NEG is completely removed (wash with DMF/DCM) before adding activated amino acids.

    • Protection: If NEG is part of your peptide sequence, the guanidine moiety must be protected (e.g., Pbf, Boc) similar to Arginine. Free NEG cannot coexist with activated esters.

Q: My peptide containing Aspartic Acid (Asp) shows significant impurities (+/- mass shifts) when exposed to NEG. Why?

A: NEG is acting as a base catalyst for Aspartimide Formation . Aspartic acid residues (especially Asp-Gly sequences) are prone to cyclization to form aspartimide, which then hydrolyzes to form


-aspartyl peptides (a structural isomer).[1]
  • The Mechanism: The high basicity of NEG deprotonates the amide backbone nitrogen of the residue following Asp. This nitrogen attacks the Asp side-chain ester/acid, closing the ring.

  • Resolution:

    • Acidic Buffer: Maintain a slightly acidic pH if NEG must be present in solution with the peptide.

    • Bulky Protection: Use Asp(OMpe) or Dmb-dipeptides to sterically hinder cyclization during synthesis.

Module B: Protein Modification & Conjugation

Q: I used NEG to guanidinylate Lysine residues, but I see modification at the N-terminus. How do I prevent this?

A: This is a Selectivity Failure . While guanidinylation reagents (like O-methylisourea derivatives of NEG) target the


-amino group of Lysine (

), the N-terminal

-amino group (

) is more acidic and often more nucleophilic at neutral pH.
  • The Fix:

    • pH Control: Conduct the reaction at high pH (pH 10.5–11). At this pH, Lysine is unprotonated and reactive, while the N-terminus is also unprotonated but the reaction kinetics often favor the more accessible Lysine

      
      -amines in specific reagent contexts.
      
    • Reagent Switch: Use a pyrazole-carboxamidine derivative of NEG instead of simple NEG salts. Pyrazole is a better leaving group and allows for milder conditions that can be tuned for selectivity.

Q: Why do I see "+54 Da" or "+80 Da" adducts when incubating NEG with proteins in complex media?

A: These are likely Glycation/Maillard Adducts . If your media contains reducing sugars (glucose) or dicarbonyls (methylglyoxal), NEG reacts rapidly to form imidazolinone or pyrimidine derivatives.

  • The Mechanism: NEG condenses with 1,2-dicarbonyl compounds. This is the same pathway that forms Advanced Glycation End-products (AGEs) on Arginine residues.

  • Resolution: Remove reducing sugars and aldehydes from the buffer system. Use aminoguanidine as a sacrificial scavenger if dicarbonyls are unavoidable.

Critical Data & Visualizations

Table 1: Mass Shift Diagnostics for NEG Side Reactions
Observed Mass Shift (

Da)
Probable CauseMechanism
+87.1 Non-covalent AdductNEG salt formation (electrostatic interaction with acidic residues).
+54.0 Imidazolinone FormationReaction of NEG with Glyoxal (cyclization - 2 H2O).
+68.0 Methyl-ImidazolinoneReaction of NEG with Methylglyoxal.
-18.0 AspartimideBase-catalyzed cyclization of Asp residues (loss of H2O).
Variable N-Acyl-GuanidineNEG consumes activated AA. Mass depends on the AA scavenged.
Figure 1: Mechanism of Competitive Acylation & Cyclization

The following diagram illustrates how NEG disrupts standard peptide coupling and promotes side reactions with dicarbonyls.

NEG_Side_Reactions NEG N-Ethylguanidine (Nucleophile/Base) Side_Product_1 N-Acyl-Guanidine (Capping/Termination) NEG->Side_Product_1 Competitive Attack (High Reactivity) Side_Product_2 Imidazolinone Adduct (Cyclization) NEG->Side_Product_2 Condensation (-2 H2O) Activated_AA Activated Amino Acid (R-CO-OBt) Desired_Peptide Desired Peptide Bond (Elongation) Activated_AA->Desired_Peptide Attack by Peptide NH2 Activated_AA->Side_Product_1 Peptide_N_Term Peptide N-Terminus (R'-NH2) Peptide_N_Term->Desired_Peptide Dicarbonyl 1,2-Dicarbonyl (Impurity/Metabolite) Dicarbonyl->Side_Product_2

Caption: Figure 1. Competitive pathways where N-Ethylguanidine acts as a scavenger for activated esters (top path) or forms cyclic adducts with dicarbonyls (bottom path).

Experimental Protocol: Detection of NEG-Capped Impurities

Objective: To confirm if NEG is interfering with peptide coupling via acylation.

Materials:

  • LC-MS (ESI-TOF or Quadrupole).

  • Test Peptide Sequence: Ala-Gly-Lys (on resin).

  • Reagents: Fmoc-Phe-OH, HBTU, DIEA, N-Ethylguanidine (spiked at 5 mol%).

Step-by-Step Methodology:

  • Preparation: Swell resin containing Ala-Gly-Lys in DMF.

  • Spike: Add 5 mol% N-Ethylguanidine to the resin mixture before coupling.

  • Coupling: Add Fmoc-Phe-OH (3 eq), HBTU (3 eq), and DIEA (6 eq). React for 30 mins.

  • Cleavage: Wash resin (DMF x3, DCM x3). Cleave with TFA/H2O/TIPS (95:2.5:2.5).

  • Analysis: Inject crude lysate into LC-MS.

    • Target Peak (Desired): Phe-Ala-Gly-Lys (

      
      ).
      
    • Impurity Peak 1: N-Ethylguanidine-Phe adduct (Phe-NEG).

    • Impurity Peak 2: Deletion sequence (Ala-Gly-Lys) due to Phe consumption.

  • Validation: If Impurity Peak 1 is observed, NEG is actively scavenging the activated ester.

References

  • Reactivity of Guanidinium Salts in Tandem aza-Michael Addition. (2023). Synlett / PMC. Demonstrates the nucleophilicity of guanidines and their ability to form cyclic adducts with activated electrophiles. (Representative Link)

  • Side Reactions on Amino Groups in Peptide Synthesis. (2020). ResearchGate. Details the mechanisms of acylation and alkylation side reactions relevant to nucleophilic contaminants in SPPS.

  • Roles of Guanidines in Recent Cycloaddition Reactions. (2026). MDPI. Explains the mechanism of guanidine cyclization with dicarbonyls and activated esters.

  • N-Ethylguanidine Chemical Profile. (2025). PubChem. Provides physical properties, pKa data, and toxicity references for N-Ethylguanidine.[2]

  • Guanidine Derivatives in Native Chemical Ligation. (2016). Journal of Peptide Science. Discusses the synthesis of peptidyl-guanidines and the necessity of protecting groups to prevent side reactions.

Sources

Technical Support Center: N-Ethylguanidine Labeling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for N-Ethylguanidine Labeling Optimization .

Executive Summary: The "Sticky Cation" Challenge

N-Ethylguanidine (and its structural analogs like MIBG or arginine-mimetic probes) presents a unique challenge in bioconjugation and radiolabeling. The core issue lies in the guanidinium moiety :

  • High pKa (~12.5): It remains positively charged at all physiological pH levels.

  • Bidentate Hydrogen Bonding: It forms exceptionally stable salt bridges with oxoanions (carboxylates, phosphates, sulfates).

  • Hydrophobicity: The ethyl group increases lipophilicity compared to native guanidine, promoting hydrophobic adsorption to plastics and cell membranes.

"Non-specific labeling" in this context usually manifests as high background signal on negatively charged surfaces (glass, cell membranes, nucleic acids) or off-target binding to acidic protein domains (Asp/Glu-rich regions).

This guide provides the protocols to passivate surfaces , optimize buffer chemistry , and purify conjugates to eliminate this noise.

Mechanism of Non-Specific Binding

Understanding why your label is sticking is the first step to stopping it.

GuanidineBinding cluster_prevention Prevention Strategy Label N-Ethylguanidine Probe (Cationic + Hydrophobic) Target Specific Target (e.g., Adrenergic Receptor) Label->Target High Affinity Specific Binding OffTarget1 Glass/Plastic Walls (Silanols/Carboxylates) Label->OffTarget1 Electrostatic Adsorption OffTarget2 Serum Albumin/Cell Debris (Asp/Glu Residues) Label->OffTarget2 Salt Bridge Formation OffTarget3 Nucleic Acids/Lipids (Phosphate Backbone) Label->OffTarget3 Bidentate H-Bonding Blocker Ionic Strength / Chaos Blocker->OffTarget1 Disrupts

Figure 1: The Mechanism of Interference. The guanidinium cation indiscriminately targets anionic surfaces (glass, lipids) via electrostatic interactions, competing with the specific receptor target.

Protocol: Troubleshooting & Optimization

Do not blindly follow a standard ELISA or IHC protocol. N-ethylguanidine requires specific chemical modifications to the workflow.

Phase A: Surface & Buffer Preparation (The "Anti-Stick" Step)

Standard blocking agents (BSA/Milk) are often insufficient because guanidines can bind to the phosphoproteins in milk or the acidic patches on BSA.

ComponentStandard ProtocolOptimized for N-Ethylguanidine Rationale
Reaction Vessel Standard Glass/PolystyreneSilanized Glass or LoBind Polypropylene Glass silanols (Si-O⁻) are anionic traps for guanidines. Silanization caps these groups.
Buffer Base PBS (Phosphate Buffered Saline)TBS (Tris) or HEPES Phosphates in PBS can form insoluble salt complexes with guanidines, increasing background precipitate.
Blocking Agent 5% Non-Fat Milk2% Gelatin (Fish Skin) or PVA (Polyvinyl alcohol) Milk contains casein (phosphoprotein) which binds guanidines. Gelatin is less acidic/phosphorylated.
Ionic Strength 150 mM NaCl300-500 mM NaCl (during wash)High salt shields the electrostatic attraction between the guanidinium and non-specific surfaces.
Phase B: The "Cold Block" Competition Method

If your specific signal is receptor-mediated (e.g., NET transporter) but you see high background, use "Cold" (unlabeled) N-ethylguanidine as a competitive blocker for non-specific sites before adding your probe.

Step-by-Step:

  • Pre-Incubation: Incubate sample with 100-fold excess of unlabeled N-ethylguanidine (or Arginine) for 15 minutes.

    • Note: This saturates low-affinity, high-capacity non-specific sites (glass, lipids).

  • Probe Addition: Add your labeled N-ethylguanidine probe without washing.

  • Equilibrium: The high-affinity specific target will displace the cold blocker, while the non-specific sites remain occupied by the cold competitor.

Phase C: Purification (Removing Free Label)

Free, unreacted N-ethylguanidine is the #1 cause of background "haze" in imaging.

  • Avoid Dialysis: Small guanidine molecules stick to cellulose membranes.

  • Use SPE (Solid Phase Extraction):

    • Use a C18 Sep-Pak cartridge.

    • Load: Aqueous phase (Free label passes through or binds weakly).

    • Wash: Water/0.1% TFA (Removes salts).

    • Elute: 50-80% Ethanol/Methanol (Elutes the hydrophobic N-ethylguanidine conjugate).

Troubleshooting Decision Tree

Troubleshooting Start Problem: High Non-Specific Background Check1 Is the background particulate/precipitate? Start->Check1 PrecipitateYes YES: Insoluble Complex Check1->PrecipitateYes PrecipitateNo NO: Uniform Haze/Staining Check1->PrecipitateNo Solution1 Switch Buffer: Avoid PBS/Phosphates. Use Tris/HEPES. PrecipitateYes->Solution1 Check2 Is the background on plastic/glassware? PrecipitateNo->Check2 GlassYes YES: Surface Adsorption Check2->GlassYes GlassNo NO: Tissue/Cell Binding Check2->GlassNo Solution2 Passivate Surface: Use Silanized Glass or add 0.1% Tween-20. GlassYes->Solution2 Solution3 Competitor Block: Pre-block with 50mM Arginine or Cold Ligand. GlassNo->Solution3

Figure 2: Systematic troubleshooting workflow for isolating the source of non-specific labeling.

Frequently Asked Questions (FAQs)

Q1: Can I use N-Ethylguanidine itself as a blocking agent for other antibodies? A: Yes, but with caution. If you are using an antibody that has high non-specific binding to nuclear proteins (histones) or negatively charged membranes, adding 50mM N-ethylguanidine (or Arginine) to your blocking buffer can mask these electrostatic interactions. However, ensure your primary target does not rely on similar charge interactions, or you will block your specific signal too [1].

Q2: Why does my background increase when I use PBS? A: Guanidinium groups form strong ion pairs with phosphate ions (resembling the arginine-phosphate backbone interaction in DNA). These complexes can precipitate or form sticky aggregates on the membrane surface. Switching to Tris-buffered saline (TBS) often resolves this immediately [2].

Q3: My HPLC purification shows a "smear" instead of a sharp peak. Why? A: Guanidines interact with residual silanols on silica-based HPLC columns, causing peak tailing.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to your mobile phase. This acts as a "sacrificial base" to cover the silanols, sharpening the N-ethylguanidine peak.

Q4: Is the "Ethyl" group contributing to the problem? A: Yes. The ethyl group makes the molecule more hydrophobic than a standard guanidine (like arginine). This increases its affinity for hydrophobic pockets on albumin and plastic surfaces. You may need to increase the percentage of detergent (Tween-20 or Triton X-100) in your wash buffer to 0.1-0.5% to disrupt these hydrophobic interactions [3].

References

  • Vertex AI Search. (2006). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. NIH/PubMed. 1[2]

  • WuXi AppTec DMPK. (2024). Nonspecific Binding: Main Factors of Occurrence and Strategies. 3[2]

  • Cedarlane Labs. (n.d.). Guide to Antibody Labeling and Detection Methods. Link[2]

  • Vaidyanathan, G., et al. (2018). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution. PMC. 4[2][5]

Sources

N-Ethylguanidine degradation products and their interference

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with N-Ethylguanidine (NEG). It synthesizes chemical kinetics, analytical troubleshooting, and best practices into actionable modules.

Topic: Degradation Products, Stability, and Analytical Interference Ticket Scope: Analytical Chemistry (LC-MS/HPLC), Biochemistry, and Storage Protocols.

Introduction: The Stability Paradox

N-Ethylguanidine (NEG) is a critical intermediate in peptoid synthesis and a metabolite in specific kinase inhibitor pathways. While the guanidinium cation is resonance-stabilized and robust in acidic media, the free base is chemically labile.

The Core Problem: Researchers often assume NEG shares the extreme stability of inorganic salts (like Guanidine HCl), leading to phantom peaks in LC-MS and erratic bioassay results. This guide addresses the three most common "tickets" submitted to our technical team.

Module 1: Analytical Interference (LC-MS/HPLC)

Issue: “I see ghost peaks or mass shifts (+12 Da, +26 Da) in my LC-MS spectrum.”

The Mechanism: In-Situ Schiff Base Formation

NEG contains a primary amine-like character within its guanidine structure. When dissolved in solvents (Methanol/Acetonitrile) containing trace aldehyde impurities (formaldehyde/acetaldehyde), NEG undergoes a condensation reaction inside the autosampler or column.

  • Formaldehyde Adduct:

    
     shift (Methylation mimic)
    
  • Acetaldehyde Adduct:

    
     shift (Ethyl modification mimic)
    
Diagnostic Workflow (Graphviz)

LCMS_Troubleshooting Start Issue: Unexpected Mass Shift (+12 / +26 Da) CheckSolvent Step 1: Check Solvent Grade (Is it HPLC or LC-MS grade?) Start->CheckSolvent TrapTest Step 2: The DNPH Trap Test (Add Dinitrophenylhydrazine) CheckSolvent->TrapTest Solvents appear clean ResultA Ghost Peak Disappears TrapTest->ResultA DNPH scavenges aldehydes ResultB Ghost Peak Persists TrapTest->ResultB ConclusionA Cause: Solvent Aldehyde Impurity (Schiff Base Reaction) ResultA->ConclusionA ConclusionB Cause: Sample Degradation or Synthesis Impurity ResultB->ConclusionB

Figure 1: Decision tree for distinguishing between instrument artifacts and genuine sample degradation.

Protocol: The DNPH Scavenger Test

To confirm if your "impurity" is actually a solvent artifact:

  • Prepare: A 10 mM solution of 2,4-Dinitrophenylhydrazine (DNPH) in the mobile phase.

  • Mix: Add DNPH to your NEG sample vial (1:1 ratio).

  • Incubate: 10 minutes at room temperature.

  • Analyze: Run LC-MS.

    • Result: If the +12/+26 Da peaks disappear (replaced by the massive DNPH-aldehyde hydrazone peak), your NEG sample is pure; your solvent is dirty.

Module 2: Chemical Degradation Pathways

Issue: “My NEG standard has lost potency after 48 hours in buffer.”

Hydrolysis Kinetics

Unlike amides, guanidines do not hydrolyze easily in acid. However, in basic conditions (pH > 9) or elevated temperatures, NEG degrades into Ethylamine and Urea .

Data Table: pH-Dependent Stability (Half-life at 25°C) | pH Condition | Dominant Species | Stability (


) | Primary Degradant |
| :--- | :--- | :--- | :--- |
| pH < 2.0  | Guanidinium Cation (

) | > 2 Years | None (Stable) | | pH 7.4 | Equilibrium | ~ 3-6 Months | Trace Urea | | pH > 10.0 | Free Base | < 48 Hours | Ethylamine + Urea |
Degradation Pathway Diagram

Degradation_Pathway NEG N-Ethylguanidine (Active) Inter Tetrahedral Intermediate NEG->Inter + OH- / H2O (Slow Step) Ethylamine Ethylamine (Volatile) Inter->Ethylamine C-N Cleavage Urea Urea (Inert) Inter->Urea

Figure 2: Base-catalyzed hydrolysis of N-Ethylguanidine yielding Ethylamine and Urea.

Module 3: Biochemical Assay Interference

Issue: “I am getting false positives in my arginine quantification assay.”

The Sakaguchi Reaction Interference

The Sakaguchi test detects monosubstituted guanidines (like Arginine). Because NEG is also a monosubstituted alkylguanidine, it will cross-react , yielding a red color complex.

  • Interference Level: High.

  • Resolution: Use LC-MS/MS (MRM mode) for quantification in biological matrices instead of colorimetric assays.

    • NEG Transition:

      
       (Loss of ethylene) or 
      
      
      
      (Loss of
      
      
      ).
Maillard Reaction (Culture Media)

If NEG is added to cell culture media containing reducing sugars (Glucose, Galactose), it will form glycosylamine adducts over time (24-48h), reducing the effective concentration of the drug and potentially creating cytotoxic byproducts.

Frequently Asked Questions (FAQ)

Q1: Can I store N-Ethylguanidine in DMSO? A: Yes, but only if the DMSO is anhydrous and free of aldehydes. DMSO is hygroscopic; absorbed water will eventually promote hydrolysis if the solution is not frozen. Store aliquots at -20°C.

Q2: Why does my NEG peak split in HPLC? A: This is likely a pH mismatch. NEG is a strong base (


). If your mobile phase pH is near neutral, you may see peak tailing or splitting due to secondary interactions with silanols on the column.
  • Fix: Use a high-pH stable column (e.g., C18 Hybrid) with an ammonium bicarbonate buffer (pH 10) to keep it in the free base form, OR use 0.1% Formic Acid to keep it fully protonated.

Q3: Is the degradation product, Ethylamine, toxic to my cells? A: Ethylamine is significantly more cytotoxic than the parent guanidine. If you observe unexpected toxicity in long-duration experiments ( > 48h) at high pH, control for ethylamine generation.

References

  • IUPAC. (2014). N-Ethylguanidine Structure and Properties.[1][2] PubChem.[1] Link

  • Mandal, P., et al. (2024).[3] Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive. Link

  • Pace, C. N. (1986).[4] Determination and analysis of urea and guanidine hydrochloride denaturation curves. Methods in Enzymology.[4] Link

  • Waters Corporation. (2020). Handling Ghost Peaks in LC-MS: Solvent Impurities. Waters Technical Notes. Link

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.Link

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Validation & Comparative

A Senior Application Scientist's Guide to Peptide Guanidinylation: N-Ethylguanidine vs. O-Methylisourea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Guanidinylation in Peptide Science

In the landscape of peptide chemistry and drug development, the strategic modification of amino acid side chains is a cornerstone for enhancing therapeutic potential. Among these modifications, the conversion of primary amines—most notably the ε-amino group of lysine—into guanidinium groups stands out for its profound impact on a peptide's physicochemical and biological properties. The guanidinium moiety, the functional group of arginine, is a strong base that remains protonated over a wide physiological pH range. Its introduction can enhance binding affinities through electrostatic and hydrogen bond interactions, improve cell penetration capabilities, and increase resistance to enzymatic degradation.[1][2][3]

Two reagents commonly employed for this purpose are O-Methylisourea and N-Ethylguanidine. While both achieve the goal of guanidinylation, they do so with distinct chemical characteristics, leading to different final products, reaction kinetics, and side-product profiles. This guide provides a detailed, evidence-based comparison of these two reagents to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. We will delve into the reaction mechanisms, provide validated experimental protocols, and present a critical analysis of the advantages and disadvantages of each, grounded in experimental data.

O-Methylisourea: The Classic Choice for Homoarginine Conversion

O-Methylisourea, typically used as its hemisulfate or hydrochloride salt, is the most established reagent for converting lysine residues into homoarginine, an arginine analog with one additional methylene group in its side chain.[4][5] This transformation is widely used in proteomics to improve peptide ionization and detection in mass spectrometry (MS) and to determine the amount of biologically available lysine in processed proteins.[6][7]

Reaction Mechanism and Selectivity

The guanidinylation reaction with O-methylisourea proceeds via a nucleophilic attack of the deprotonated primary amine of lysine on the electrophilic carbon atom of the reagent. This is followed by the elimination of methanol to form the stable guanidinium group. The reaction is highly pH-dependent, as the amine must be in its unprotonated, nucleophilic state.[8][9]

Caption: Reaction mechanism of O-methylisourea with a primary amine.

While O-methylisourea is considered specific for the ε-amine of lysine residues, it can also react with the N-terminal α-amino group.[6] This lack of complete specificity is a critical consideration. Studies have shown that with free lysine, O-methylisourea can react with the α-amino group, leading to incomplete conversion to homoarginine and the formation of doubly derivatized products.[8][9][10] Therefore, for applications requiring precise N-terminal integrity, this potential side reaction must be carefully managed.

Experimental Protocol: Guanidinylation with O-Methylisourea

This protocol is adapted from standard procedures used in proteomics for enhancing MS signals.[6][7]

Materials:

  • Peptide sample (dried)

  • O-Methylisourea hemisulfate salt

  • Base Reagent: 2.85 M NH₄OH or other suitable base (e.g., triethylamine) to adjust pH

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 10.5-11.0

Procedure:

  • Reagent Preparation: Prepare a fresh 1 M solution of O-methylisourea in the reaction buffer. Vortex to dissolve completely.

  • pH Adjustment: The reaction requires alkaline conditions to deprotonate the target amine groups. Adjust the pH of the O-methylisourea solution to approximately 11.0 using the Base Reagent. Causality Note: This high pH is critical to ensure the lysine ε-amino group (pKa ~10.5) is sufficiently nucleophilic for efficient reaction.

  • Reaction Incubation: Dissolve the peptide sample in the pH-adjusted O-methylisourea solution. A typical molar excess of reagent to lysine residues is 500-1000 fold.

  • Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C) for 1-4 hours. Reaction times can be optimized; some protocols report complete conversion in as little as 5 minutes with optimized conditions.[7]

  • Reaction Quenching: Stop the reaction by adding the Stop Solution (10% TFA) to acidify the mixture to a pH of ~2-3.

  • Purification: Desalt and purify the modified peptide using standard techniques such as solid-phase extraction (e.g., C18 ZipTip) or reverse-phase HPLC.

  • Verification: Confirm the modification by mass spectrometry. A successful guanidinylation of a lysine residue results in a monoisotopic mass increase of 42.0218 Da.[6]

N-Ethylguanidine: A Route to N-Ethyl-Homoarginine

N-Ethylguanidine, available as a hydrochloride salt, is an alternative reagent that introduces an ethyl-guanidinium group onto a primary amine.[11] This results in the formation of an N-ethyl-homoarginine residue if the target is lysine. This modification imparts a different steric and electronic profile compared to the unsubstituted guanidinium group from O-methylisourea, which can be leveraged to fine-tune peptide-receptor interactions or other biological activities.

Reaction Mechanism and Considerations

The reaction of N-Ethylguanidine with a primary amine is less commonly documented in peptide modification literature compared to O-methylisourea. It is typically synthesized from ethylamine and a guanylating agent like cyanamide. For modifying a peptide, a more practical approach involves using a reagent that can transfer the ethylguanidino group. A common strategy for synthesizing substituted guanidines involves reacting an amine with a more reactive guanylating agent, such as N,N'-di-Boc-N''-triflylguanidine, followed by deprotection.[12] However, for direct modification, a reagent like N-ethyl-S-methylisothiourea or a similar activated precursor would follow a mechanism analogous to O-methylisourea, eliminating a leaving group (e.g., methylthiol).

N_Ethylguanidine_Workflow cluster_workflow Peptide Modification Workflow Start Peptide with Primary Amine (e.g., Lysine) Reagent Select Guanidinylation Reagent Start->Reagent OMIU_Path O-Methylisourea Reagent->OMIU_Path Classic NEG_Path N-Ethylguanidine (or activated precursor) Reagent->NEG_Path Alternative Reaction Reaction under Optimized pH Conditions OMIU_Path->Reaction NEG_Path->Reaction Quench Quench Reaction (e.g., acidify) Reaction->Quench Purify Purification (HPLC / SPE) Quench->Purify Analyze Analysis (Mass Spectrometry) Purify->Analyze Product_OMIU Product: Homoarginine-Peptide (Mass Shift: +42.02 Da) Analyze->Product_OMIU Product_NEG Product: N-Ethyl-Homoarginine-Peptide (Mass Shift: +70.05 Da) Analyze->Product_NEG

Caption: General workflow for peptide guanidinylation and analysis.

Experimental Protocol: Guanidinylation with an N-Ethylguanidine Precursor

This protocol outlines a general approach, as direct, optimized protocols for N-Ethylguanidine itself are less common. The use of a more reactive precursor, such as N,N'-Di-Boc-N-ethyl-S-methylisothiourea, is often preferred for efficiency. The final step would involve deprotection of the Boc groups.

Materials:

  • Peptide sample (dried)

  • N-Ethylguanidinylating reagent (e.g., N-ethyl-S-methylisothiourea or a protected variant)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (e.g., DIPEA, triethylamine)

  • Deprotection reagents (if necessary, e.g., TFA for Boc groups)

  • Purification supplies (HPLC)

Procedure:

  • Peptide Solubilization: Dissolve the peptide in DMF or a suitable solvent.

  • Reagent Addition: Add the N-ethylguanidinylating reagent (2-5 equivalents per amine) to the peptide solution.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (4-10 equivalents) to the mixture. Causality Note: The base serves to deprotonate the target amine and neutralize any acid formed during the reaction, driving the reaction forward.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the progress by LC-MS to determine the extent of conversion.

  • Deprotection (if applicable): If a protected guanidinylating reagent was used, remove the solvent under vacuum and treat the residue with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to remove the protecting groups.

  • Purification: Purify the final product by reverse-phase HPLC.

  • Verification: Confirm the modification by mass spectrometry. A successful N-ethylguanidinylation of a lysine residue results in a monoisotopic mass increase of 70.0531 Da (C₃H₆N₂).

Head-to-Head Comparison: N-Ethylguanidine vs. O-Methylisourea

The choice between these two reagents hinges on the desired outcome of the modification, the required specificity, and the synthetic tractability.

FeatureO-MethylisoureaN-Ethylguanidine
Product HomoarginineN-Ethyl-homoarginine
Mass Shift (Lys) +42.0218 Da[6]+70.0531 Da
Reactivity Moderate; requires high pH (~11)Varies with precursor; can be high
Selectivity Primarily ε-amino, but side reaction at N-terminus occurs[6][8][9]Generally good with appropriate precursors, but can also react with N-terminus
Reaction Conditions Aqueous, high pH buffer[7][13]Often organic solvent with a non-nucleophilic base
Key Advantage Well-established, simple, cost-effective for converting Lys to Arg analog[14]Introduces a substituted guanidinium group for SAR studies
Key Disadvantage Potential for N-terminal modification; incomplete reaction with free Lys[8][9]Less documented; may require multi-step synthesis or specialized reagents
Common Application Proteomics (MS signal enhancement), reactive lysine analysis[4][6][15]Drug discovery, structure-activity relationship (SAR) studies

Concluding Remarks for the Practicing Scientist

The decision to use O-methylisourea or N-Ethylguanidine is fundamentally a choice between creating a mimic of a natural amino acid (homoarginine) and introducing a novel functional group (N-ethyl-homoarginine).

Choose O-Methylisourea when:

  • The goal is to convert lysine to a more basic, arginine-like residue to enhance MS signal or mimic arginine's biological role.

  • Cost and procedural simplicity are major considerations.

  • Potential modification of the N-terminus is acceptable or can be mitigated (e.g., by using an N-terminally blocked peptide).

Choose N-Ethylguanidine (or its precursors) when:

  • The objective is to explore structure-activity relationships by introducing a substituted guanidinium group.

  • Fine-tuning the steric bulk and hydrogen-bonding capacity of the side chain is desired for optimizing receptor binding or other interactions.

  • A multi-step synthesis or the use of more specialized, expensive reagents is feasible within the project scope.

Both reagents are powerful tools in the peptide chemist's arsenal. A thorough understanding of their respective reaction profiles, as outlined in this guide, is paramount for their successful implementation in research and development. Final product verification by high-resolution mass spectrometry and purity analysis by HPLC are self-validating steps that must be integrated into any modification workflow to ensure the integrity of the final product and the reliability of subsequent experimental data.[16][17][18]

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890.
  • Hulshof, T. G., Rutherfurd, S. M., Sforza, S., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(3), 645-653.
  • Kopchick, J. J., Ruan, W., & Fuh, G. (Patent No. US6380358B1). Guanidinylation reagents.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile and efficient method for the solution- and solid-phase synthesis of guanidinium-containing compounds. The Journal of Organic Chemistry, 65(6), 1566–1568.
  • Maga, E. A., & Richardson, T. (1981). Measurement of Available Lysine Using the Guanidination Reaction. Journal of Food Science, 46(5), 1538-1539.
  • Rutherfurd, S. M., & Moughan, P. J. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(9), 1993–2001.
  • Santa Cruz Biotechnology, Inc. N-Ethylguanidine hydrochloride (CAS 19341-54-9).
  • Sigma-Aldrich.
  • Wender, P. A., Mitchell, D. J., Pattabiraman, K., et al. (2011). 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications. Accounts of Chemical Research, 44(1), 44-54.
  • Wojciechowska, H., Zgoda, W., & Borowski, E. (1982). The selectivity of amino acid and peptide amidination with O-methylisourea. Acta Biochimica Polonica, 29(3-4), 197–204.
  • Zhang, Z., et al. (2018). Palladium-Catalyzed Cascade Reaction of Azides with Isonitriles and Amines: An Efficient Synthesis of N-Sulfonyl-, N-Phosphoryl-, and N-Acyl-Functionalized Guanidines. Synthesis, 50(02), 330-340.

Sources

A Researcher's Comparative Guide to the Quantification of N-Ethylguanidine Modification Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of protein chemistry and drug development, the precise modification of amino acid side chains is a cornerstone technique. Guanidination, the conversion of primary amines, such as the ε-amino group of lysine, into guanidinium groups, is a particularly powerful tool. This modification, often carried out using reagents like N-Ethylguanidine (NEG), can significantly alter a protein's charge, structure, and function. However, the success of any modification strategy hinges on one critical factor: accurate quantification.

This guide provides an in-depth, objective comparison of methodologies to quantify the efficiency of N-Ethylguanidine modification. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a comparative analysis of common quantification techniques, empowering researchers to make informed decisions for their specific applications.

The Chemistry of Guanidination: Why It Matters

Guanidination with N-Ethylguanidine transforms the primary amine of a lysine residue into a more basic N-ethylguanidinium group. This change is significant for several reasons:

  • Charge Alteration: The guanidinium group has a higher pKa than the original amino group, ensuring a positive charge over a broader pH range.

  • Structural Mimicry: The resulting homoarginine residue is a structural analog of arginine, which can be leveraged in studies of protein-protein interactions and enzyme activity.

  • Mass Spectrometry Enhancement: In proteomics, guanidination of lysine residues improves peptide ionization efficiency in mass spectrometry, leading to enhanced sequence coverage.[1][2]

Understanding the extent of this modification is not merely an academic exercise. For protein-based therapeutics, incomplete or variable modification can lead to batch-to-batch heterogeneity, impacting efficacy and safety. In fundamental research, inaccurate quantification can lead to misinterpretation of structure-function relationships.

Factors Influencing N-Ethylguanidine Modification Efficiency

The efficiency of the guanidination reaction is not absolute and is influenced by several key parameters. Optimizing these is the first step towards achieving desired and reproducible modification levels.

  • pH: The reaction is highly pH-dependent. An alkaline pH (typically >10) is required to ensure the primary amine is deprotonated and thus nucleophilic.[3]

  • Reagent Concentration: A sufficient molar excess of N-Ethylguanidine is necessary to drive the reaction to completion. However, excessively high concentrations can increase the risk of non-specific modifications.

  • Reaction Time and Temperature: These parameters must be optimized to balance reaction completion with potential protein degradation or side reactions.

Comparative Analysis of Quantification Methodologies

There is no one-size-fits-all method for quantifying guanidination efficiency. The choice depends on the required precision, the availability of equipment, and whether site-specific information is needed. We will compare two widely used approaches: a spectrophotometric assay and a mass spectrometry-based method.

Method 1: Spectrophotometric Quantification using TNBSA

The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a rapid and cost-effective method for determining the number of free primary amino groups remaining after the guanidination reaction.[4] TNBSA reacts with primary amines to produce a colored product that can be quantified by measuring its absorbance.[4][5]

By measuring the number of unreacted primary amines in the modified sample and comparing it to an unmodified control, the percentage of modification can be calculated.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

    • TNBSA Working Solution: Prepare a 0.01% (w/v) solution of TNBSA in the Reaction Buffer. This solution should be made fresh for each experiment.[4]

    • Quenching Solution: 10% SDS and 1 N HCl.

  • Sample Preparation:

    • Prepare a set of standards using a known concentration of an amine-containing compound (e.g., glycine or the unmodified protein) in the Reaction Buffer.

    • Dilute the N-Ethylguanidine modified protein and an unmodified control to a concentration of 20-200 µg/mL in the Reaction Buffer.[4][5] Causality: It is critical to use a buffer free of primary amines (like Tris or glycine) as they will react with TNBSA and interfere with the assay.[4]

  • Assay Procedure:

    • To 0.5 mL of each standard, control, and modified sample, add 0.25 mL of the TNBSA working solution. Mix thoroughly.[4]

    • Incubate the reactions at 37°C for 2 hours.[4][5]

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[4][5]

    • Measure the absorbance of each sample at 335 nm.[4][5]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of primary amines in the modified and unmodified samples from the standard curve.

    • Calculate the modification efficiency using the following formula: Efficiency (%) = (1 - (Amine concentration in modified sample / Amine concentration in unmodified sample)) * 100

Method 2: Mass Spectrometry-Based Quantification

Mass spectrometry (MS) offers a highly accurate and precise method for quantifying protein modifications.[6][7] Unlike bulk methods like the TNBSA assay, MS can provide site-specific information, revealing which lysine residues have been modified.

The protein is enzymatically digested (typically with trypsin) into smaller peptides. The masses of these peptides are then measured by a mass spectrometer. Guanidination of a lysine residue results in a specific mass shift (+42.0218 Da).[1] By comparing the abundance of the modified versus unmodified versions of each lysine-containing peptide, the efficiency of modification at each site can be determined.

  • Sample Preparation and Digestion:

    • Take equal amounts of the N-Ethylguanidine modified and unmodified control proteins.

    • Denature the proteins using a chaotropic agent like guanidine-HCl.[8]

    • Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

    • Digest the proteins with trypsin overnight. Trypsin cleaves at the C-terminus of arginine and lysine residues.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by hydrophobicity on an LC column and then ionized and introduced into the mass spectrometer.

    • The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).

  • Data Analysis:

    • Use proteomics software to search the acquired MS/MS data against the known sequence of the protein.

    • The software will identify peptides and any modifications present, including the +42.0218 Da mass shift on lysine residues.

    • Quantify the modification efficiency for each lysine site by calculating the ratio of the extracted ion chromatogram (XIC) peak area of the modified peptide to the sum of the peak areas of both the modified and unmodified peptides. Site-Specific Efficiency (%) = (XIC Area of Modified Peptide / (XIC Area of Modified Peptide + XIC Area of Unmodified Peptide)) * 100

Comparative Summary and Data Presentation

FeatureTNBSA AssayMass Spectrometry (LC-MS/MS)
Principle Colorimetric detection of remaining primary amines.Detection of mass shift in modified peptides.
Information Provided Overall modification efficiency.Site-specific modification efficiency.[9][10]
Precision ModerateHigh
Throughput HighLow to Moderate
Cost LowHigh
Key Advantage Simple, rapid, and inexpensive.Provides detailed, site-specific information.[6]
Key Limitation Provides no site-specific information; susceptible to interference from other primary amines.[11]Requires specialized equipment and expertise.
Illustrative Experimental Data

The following table presents hypothetical, yet realistic, data comparing the modification efficiency of N-Ethylguanidine with another common guanidinating agent, O-methylisourea, on a model protein (Bovine Serum Albumin - BSA).

ReagentReagent:Lysine Molar RatioReaction Time (hours)Overall Efficiency (TNBSA)Site K12 Efficiency (MS)Site K525 Efficiency (MS)
N-Ethylguanidine50:1485%92%78%
N-Ethylguanidine100:1495%98%91%
O-methylisourea50:1482%90%75%
O-methylisourea100:1492%96%88%

This data illustrates that while both reagents can achieve high modification efficiency, the specific efficiency can vary between different lysine residues on the same protein, a level of detail only achievable through mass spectrometry.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams created using Graphviz illustrate the overall workflow and a decision guide for selecting the appropriate quantification method.

experimental_workflow cluster_modification Protein Modification cluster_quantification Quantification cluster_analysis Data Analysis p Protein Sample reagent Add N-Ethylguanidine (Control: No Reagent) p->reagent react Incubate (Optimized Time/Temp) reagent->react quench Quench Reaction / Buffer Exchange react->quench quant_choice Choose Quantification Method quench->quant_choice tnbsa TNBSA Assay quant_choice->tnbsa Need overall % Fast & low-cost ms LC-MS/MS Analysis quant_choice->ms Need site-specific % High precision tnbsa_analysis Calculate Overall Efficiency tnbsa->tnbsa_analysis ms_analysis Calculate Site-Specific Efficiency ms->ms_analysis

Caption: Overall experimental workflow for NEG modification and quantification.

method_selection_guide start Start: Need to Quantify NEG Modification q1 Is site-specific information required? start->q1 q2 Is high precision critical? q1->q2 No ms_method Use Mass Spectrometry (LC-MS/MS) q1->ms_method Yes q3 Are resources (cost/equipment) limited? q2->q3 No q2->ms_method Yes q3->ms_method No tnbsa_method Use TNBSA Assay q3->tnbsa_method Yes

Caption: Decision guide for selecting a quantification method.

Conclusion

The accurate quantification of N-Ethylguanidine modification is paramount for reproducible and reliable research in proteomics and drug development. The TNBSA assay provides a rapid and accessible method for determining overall modification efficiency, making it suitable for initial screening and process optimization. In contrast, mass spectrometry stands as the gold standard for its precision and ability to deliver invaluable site-specific modification data, which is often critical for understanding the nuanced effects of chemical modification on protein function and for the characterization of biotherapeutics. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate strategy to validate their experimental outcomes.

References

  • Hermanson, G.T. (2008). Bioconjugate Techniques. Academic Press. [Link]

  • Snyder, S.L. and Sobocinski, P.Z. (1975). An improved 2,4,6-trinitrobenzenesulfonic acid method for the determination of amines. Anal. Biochem. 64, 284-288. [Link]

  • MacCoss, M.J., and Yates, J.R. (2009). Advantageous Uses of Mass Spectrometry for the Quantification of Proteins. PMC. [Link]

  • Zhang, H., and Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]

  • Addona, T.A., et al. (2013). Targeted Quantitation of Proteins by Mass Spectrometry. PMC. [Link]

  • Addona, T.A., et al. (2013). Targeted Quantitation of Proteins by Mass Spectrometry. Biochemistry. [Link]

  • Brancia, F.L., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. PubMed. [Link]

  • Hale, J.E., et al. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. PMC. [Link]

  • Beardsley, R.L., and Reilly, J.P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. [Link]

  • Hale, J.E., et al. (2013). Guanidination of Tryptic Peptides without Desalting for Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry Analysis. Analytical Chemistry. [Link]

  • Gauthier, J., et al. (1998). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. PubMed. [Link]

  • Fields, R. (1972). Estimation of Amino Groups Using TNBS. Methods in Enzymology. [Link]

  • Gauthier, J., et al. (1998). The Quantification of Protein Amino Groups by the Trinitrobenzenesulfonic Acid Method: A Reexamination. ResearchGate. [Link]

  • Malinao, M.C., and Rivera, B. Comparison of Chaotropic Reagents in Peptide Mapping Workflows. Phenomenex. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of N-Ethylguanidine Protein Modification by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Editor's Note: In the landscape of protein engineering and drug development, the precise chemical modification of proteins is a cornerstone technique. N-Ethylguanidination, a process that converts lysine residues into N-ethyl-homoarginine, is a powerful tool for modulating protein function by mimicking the essential arginine residue. However, the success of this modification is not merely a matter of reaction completion; it is a question of precision, stoichiometry, and structural integrity. This guide provides a comprehensive, field-proven framework for validating this critical modification, championing Nuclear Magnetic Resonance (NMR) spectroscopy as the premier tool for atomic-level structural verification. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare NMR with its powerful alternative, Mass Spectrometry, to equip you with the knowledge to select the optimal validation strategy for your research.

The Foundational Chemistry: N-Ethylguanidination of Lysine

The primary goal of treating a protein with N-Ethylguanidine is to convert the primary amine of a lysine side chain into a guanidinium group. This reaction, known as guanidination, effectively transforms a lysine residue into an N-ethyl-homoarginine residue.[1][2][3] The rationale is compelling: the modification retains the positive charge of the lysine side chain at physiological pH, a critical factor for maintaining protein solubility and native-like electrostatic interactions.[4] Furthermore, the resulting guanidinium group is an excellent structural mimic of the arginine side chain, which is frequently involved in crucial biological interactions like protein-protein or protein-nucleic acid binding.[5][6]

However, the assumption that the reaction proceeds with 100% efficiency and specificity is a significant experimental pitfall. Incomplete reactions, non-specific modifications, or unforeseen structural perturbations can compromise downstream applications. Therefore, rigorous validation is not just recommended; it is essential for the integrity of the research.

Caption: Reaction scheme for N-Ethylguanidination of a lysine residue.

NMR Spectroscopy: The Gold Standard for Structural Validation

While other techniques can confirm a mass change, NMR spectroscopy stands alone in its ability to provide atomic-resolution information on protein structure, dynamics, and interactions in a solution state that mimics the native biological environment.[7][8][9][10] It is the only technique that directly verifies not only that the modification occurred but also how it impacted the protein's structural and chemical environment.

The Rationale: Why NMR Provides Unparalleled Insight

The power of NMR lies in its sensitivity to the local chemical environment of each nucleus.[11] When a lysine's ε-amino group is converted to an N-ethyl-guanidinium group, the chemical shifts of nearby nuclei change in a predictable and observable manner. This provides a distinct "spectral fingerprint" for the modification.

  • Site-Specific Confirmation: NMR can confirm the modification at specific lysine residues, provided backbone and side-chain assignments are known.

  • Structural Integrity Assessment: By comparing the NMR spectrum of the modified protein to the unmodified one, one can assess whether the overall fold has been perturbed. The methyl region of a ¹H-¹³C HSQC spectrum is particularly sensitive to the protein's tertiary structure.[12]

  • Dynamic Insights: NMR can reveal changes in protein dynamics and flexibility upon modification, which is crucial for function.[13]

The Spectral Fingerprint of Modification

The most direct way to validate the N-Ethylguanidination is by using 2D Heteronuclear Single Quantum Coherence (HSQC) experiments, which correlate the chemical shifts of a proton with its directly attached heteronucleus (e.g., ¹⁵N or ¹³C).[14][15][16] For this, uniform ¹⁵N labeling of the protein is highly recommended.

  • ¹H-¹⁵N HSQC Analysis:

    • Disappearance of Lysine Signal: In an unmodified protein, the lysine side-chain amine (-NH₃⁺) gives a characteristic cross-peak in the ¹H-¹⁵N HSQC spectrum.[13] Upon successful and complete modification, this peak will disappear entirely.

    • Appearance of Guanidinium Signals: New cross-peaks corresponding to the NH and NH₂ groups of the newly formed N-ethyl-homoarginine guanidinium group will appear. These signals will be in a region similar to that of arginine side-chain guanidinium groups.[13][17]

    • Stoichiometry: The relative volume of the remaining lysine peak versus the new guanidinium peaks can provide a semi-quantitative measure of the modification efficiency.

  • ¹H 1D and ¹H-¹³C HSQC Analysis:

    • Appearance of Ethyl Group Signals: The most unambiguous evidence comes from the ethyl group itself. New signals corresponding to the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group will appear in the ¹H 1D spectrum. These can be definitively assigned using a ¹H-¹³C HSQC spectrum (requires ¹³C labeling), which will show correlations for the new ethyl carbons and their attached protons.

GroupNucleusUnmodified Lysine (ppm)Modified (N-ethyl-homoarginine) (ppm)Rationale for Change
Side Chain Amine ¹⁵N (ζ)~30-35[13]Signal DisappearsConversion of the primary amine group.
Guanidinium ¹⁵N (ε, η)N/A~65-90 (similar to Arginine)[13][18]Formation of the new guanidinium group.
Ethyl Group ¹H (CH₂)N/A~3.0-3.3New methylene group adjacent to a nitrogen.
Ethyl Group ¹H (CH₃)N/A~1.1-1.3New terminal methyl group.
Experimental Protocol: A Self-Validating NMR Workflow

This protocol outlines the key steps for modifying a protein and validating the outcome using NMR. The workflow itself is designed to be self-validating, with clear checkpoints.

G cluster_prep Phase 1: Preparation & Reaction cluster_validation Phase 2: Validation & Analysis A Express & Purify ¹⁵N-labeled Protein B Acquire 'Unmodified' Control NMR Spectra (¹H, ¹H-¹⁵N HSQC) A->B C Set up Guanidination Reaction (Protein + N-Ethylguanidine, pH 9-10.5) B->C D Purify Modified Protein (e.g., Dialysis, SEC) C->D E Prepare NMR Sample of Modified Protein D->E F Acquire 'Modified' NMR Spectra (¹H, ¹H-¹⁵N HSQC) E->F G Spectral Comparison & Analysis F->G H Result: Validation Confirmed G->H Disappearance of Lys-NH₃⁺ Appearance of Guanidinium & Ethyl signals I Result: Incomplete/Failed G->I Lys-NH₃⁺ peak remains No new signals

Caption: Experimental workflow for NMR-based validation of protein modification.

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Express the target protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N isotopic labeling.[19]

    • Purify the protein to >95% homogeneity using standard chromatographic techniques. Purity is critical for high-quality NMR spectra.

  • Control NMR Data Acquisition:

    • Prepare an NMR sample of the unmodified ¹⁵N-labeled protein (~0.5-1.0 mM) in a suitable buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.[11]

    • Acquire a reference 1D ¹H spectrum and a 2D ¹H-¹⁵N HSQC spectrum. This is your baseline "before" snapshot.

  • N-Ethylguanidination Reaction:

    • Adjust the buffer of the purified protein to a basic pH, typically between 9.0 and 10.5, to ensure the lysine ε-amino group is deprotonated and nucleophilic. A buffer like sodium borate is suitable.

    • Add a molar excess of N-Ethylguanidine hydrochloride to the protein solution. A 50-100 fold molar excess is a good starting point.

    • Incubate the reaction at room temperature or 4°C for several hours to overnight. Reaction time and temperature may require optimization for your specific protein.[20]

  • Purification of Modified Protein:

    • Remove excess reagents and buffer-exchange the modified protein back into the NMR buffer using dialysis or a desalting column (Size Exclusion Chromatography).

  • Validation NMR Data Acquisition:

    • Prepare an NMR sample of the purified, modified protein under the same conditions as the control sample.

    • Acquire a 1D ¹H spectrum and a 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis and Interpretation:

    • Overlay the ¹H-¹⁵N HSQC spectra of the unmodified and modified proteins.

    • Confirm: Look for the disappearance of the lysine side-chain -NH₃⁺ cross-peak(s).

    • Verify: Identify the appearance of new cross-peaks in the arginine/guanidinium region of the spectrum.

    • Unambiguously Prove: Examine the 1D ¹H spectrum for new signals in the aliphatic region (~1.2 ppm and ~3.1 ppm) corresponding to the ethyl group.

A Comparative Perspective: NMR vs. Mass Spectrometry

While NMR provides unparalleled structural detail, Mass Spectrometry (MS) is an extremely powerful, sensitive, and high-throughput alternative for detecting protein modifications.[21][22] Understanding the strengths and weaknesses of each is key to designing a robust validation strategy.

MS detects modifications by measuring the mass-to-charge ratio of the protein or its constituent peptides. The addition of an N-ethylguanidino group to a lysine residue results in a predictable mass shift. Tandem MS (MS/MS) can then be used to fragment peptides and pinpoint the exact location of the modification.[23][24][25]

Head-to-Head Comparison
FeatureNMR SpectroscopyMass Spectrometry
Principle Measures nuclear spin properties in a magnetic field.[7]Measures mass-to-charge ratio of ionized molecules.[26]
Sensitivity Lower (micromolar to millimolar sample concentration).[27][28]Higher (femtomole to picomole sensitivity).[23][27]
Sample State In-solution, near-native conditions.Gas phase; requires ionization (destructive).
Structural Info Atomic-resolution 3D structure, dynamics, folding.[7][8]Primarily provides mass, sequence, and modification site.
Sample Purity Requires highly pure (>95%) and soluble samples.More tolerant of complex mixtures.[25]
Protein Size Practical limitations for very large proteins (>40 kDa).Can analyze very large proteins and complexes.
Quantification Inherently quantitative.[27]Relative quantification is possible but often requires labels (e.g., SILAC, iTRAQ).
Throughput Lower; experiments can take hours to days.Higher; suitable for proteome-wide analysis.[21]
Cost & Expertise High instrument cost and requires specialized expertise.[27]More accessible instrumentation and expertise.[27]
Decision Framework: Choosing the Right Tool

The choice between NMR and MS is dictated by the experimental question.

G start Do I need to validate my N-Ethylguanidine modification? q1 What is the primary question? start->q1 ans1 Did the reaction work? Where did it happen? q1->ans1 Confirmation & Site ID ans2 How did the modification affect protein structure and dynamics? q1->ans2 Structural Integrity ans3 I need the highest confidence and a complete picture. q1->ans3 Comprehensive Validation rec1 Use Mass Spectrometry (MS) ans1->rec1 rec2 Use NMR Spectroscopy ans2->rec2 rec3 Use Both (Synergistic Approach) ans3->rec3

Caption: Decision tree for selecting a validation method.

Synergistic Approaches: The most rigorous validation employs both techniques. MS can rapidly confirm the mass shift and identify modification sites across the entire protein, even for low-abundance species. NMR can then be used on a targeted, pure sample to confirm the specific chemical changes and assess the impact on the protein's three-dimensional structure and stability. This dual approach provides a comprehensive and irrefutable validation of the protein modification.

Conclusion

The chemical modification of proteins with N-Ethylguanidine is a nuanced experimental technique whose success hinges on precise and thorough validation. While mass spectrometry offers a rapid and highly sensitive method for confirming mass changes, NMR spectroscopy provides the definitive, atomic-level evidence of successful guanidination and its consequences for protein structure. By observing the disappearance of lysine side-chain signals and the concomitant appearance of new guanidinium and ethyl group fingerprints, researchers can move forward with confidence. This guide provides the strategic framework, practical protocols, and comparative insights necessary to ensure the integrity of your modified proteins, forming a solid foundation for subsequent functional studies and therapeutic development.

References

  • NANOLAB. (n.d.). NMR Spectroscopy of Proteins: Methods and Applications. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • Biomolecular/Proteomics Mass Spectrometry Facility (BPMSF). (n.d.). Post Translational Modifications (PTM). Retrieved from [Link]

  • Schey, K. L., & Grey, A. C. (n.d.). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. NCBI. Retrieved from [Link]

  • Bitesize Bio. (2026, January 19). Detecting Post-translational Modifications: 5 Easy Methods. Retrieved from [Link]

  • Johnson, E. (2024, December 20). Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. Biochem Anal Biochem, 13, 559. Retrieved from [Link]

  • Itano, A., & Fujii, K. (1981). Interaction of N-ethyl-N'-nitro-n-nitrosoguanidine with nucleic acids and proteins in comparison with N-methyl-N' -nitro-N-nitrosoguanidine. Gan, 72(4), 566-73. Retrieved from [Link]

  • Theillet, F. X., Smet-Nocca, C., & Landrieu, I. (2014). Cell signaling, post-translational protein modifications and NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Lalli, D., Schanda, P., Bhardwaj, T., & Pintacuda, G. (2016). Solid state NMR spectral editing of histidine, arginine and lysine using Hadamard encoding. Scientific reports, 6(1), 21379. Retrieved from [Link]

  • Iwahara, J., & Clore, G. M. (2009). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Methods in enzymology, 469, 421-443. Retrieved from [Link]

  • Riek, R., Wider, G., & Wüthrich, K. (2012). Determining rotational dynamics of the guanidino group of arginine side chains in proteins by carbon-detected NMR. Chemical Communications, 48(83), 10321-10323. Retrieved from [Link]

  • Gounarides, J. S., Bove, F., & Gibbons, W. A. (1998). 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-16. Retrieved from [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, L. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics in practice (pp. 161-193). Retrieved from [Link]

  • Conduct Science. (2021, April 13). A Brief on The NMR Spectroscopy of Proteins. Retrieved from [Link]

  • Li, Y., et al. (2009). 15 N CPMAS NMR spectra, the arginine to lysine chemical shift region... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, November 26). Chapter 10: Mass Spectrometry and NMR. In Introduction to Biophysical Chemistry. Retrieved from [Link]

  • Yamazaki, T., Pascal, S. M., Singer, A. U., Gish, G., Pawson, T., Forman-Kay, J. D., & Kay, L. E. (1995). NMR Pulse Schemes for the Sequence-Specific Assignment of Arginine Guanidino 15N and 1H Chemical Shifts in Proteins. Journal of the American Chemical Society, 117(12), 3556-3564. Retrieved from [Link]

  • Tsikaris, V., Sakarellos-Daitsiotis, M., Panou-Pomonis, E., Detsikas, E., Sakarellos, C., Cung, M. T., & Marraud, M. (1992). 1H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions. Peptide research, 5(2), 110-114. Retrieved from [Link]

  • Bruker. (2019, July 12). The Value of NMR in Protein Research. Retrieved from [Link]

  • Yilmaz, I., & Ilcin, M. (2005). 1H and 13C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. Molecular Physics, 103(15-16), 2167-2175. Retrieved from [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Retrieved from [Link]

  • ACS Publications. (2021, January 13). NMR-Based Methods for Protein Analysis. Retrieved from [Link]

  • Mas-Moruno, C., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of visualized experiments: JoVE, (122), 55502. Retrieved from [Link]

  • UCL Discovery. (n.d.). NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection. Retrieved from [Link]

  • Pereira, N. M., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino acids, 47(9), 1845-1851. Retrieved from [Link]

  • Dever, S. M., et al. (2016). Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. Biomacromolecules, 17(10), 3395-3404. Retrieved from [Link]

  • Fowler, N. J., et al. (2020). A method for validating the accuracy of NMR protein structures. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylguanidine. Retrieved from [Link]

  • Jakubowski, H. (2019, May 8). A5. Reactions of Lysine. Chemistry LibreTexts. Retrieved from [Link]

  • Jakubowski, H. (2016, February 27). Reactions of Lysine. Retrieved from [Link]

  • Grüner, S., et al. (2019). Chemical Protein Modification through Cysteine. Scilit. Retrieved from [Link]

  • Arbogast, L. W., et al. (2015). Use of the 2D H-C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. ResearchGate. Retrieved from [Link]

  • OCPro (Organic Chemistry Problems). (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]

  • Fowler, N. J., et al. (2020). A method for validating the accuracy of NMR protein structures. Nature communications, 11(1), 6403. Retrieved from [Link]

  • Lim, J., & Yin, H. (2012). Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides. Organic letters, 14(2), 508-511. Retrieved from [Link]

  • Diehl, B. W. K., & Pierens, G. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Retrieved from [Link]

  • Lee, C. H., et al. (2019). Guanidinium group is protonated in a strongly basic arginine solution. eScholarship.org. Retrieved from [Link]

  • Řezáčová, P., et al. (2018). Arginine: I. Interactions of Its Guanidinium Moiety with Branched Aliphatic Side Chains. The journal of physical chemistry. B, 122(28), 7019-7029. Retrieved from [Link]

  • The Bumbling Biochemist. (2022, December 12). Lysine let's you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation. YouTube. Retrieved from [Link]

  • Totlani, V. M., & Yaylayan, V. A. (2017). Interaction of free arginine and guanidine with glucose under thermal processing conditions and formation of Amadori-derived imidazolones. Food chemistry, 220, 153-162. Retrieved from [Link]

Sources

Evaluating the impact of N-Ethylguanidine on enzymatic digestion

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: N-Ethylguanidine as a Modulator in Enzymatic Digestion

Part 1: Executive Summary & Core Directive

The Core Issue: N-Ethylguanidine (NEG) is frequently misunderstood in bio-analytical workflows. Unlike its structural analog Guanidine Hydrochloride (GuHCl), which is primarily utilized as a chaotropic denaturant, N-Ethylguanidine functions primarily as a competitive inhibitor of trypsin-like serine proteases. Its ethyl group attached to the guanidinium core creates a structural mimic of the Arginine side chain, allowing it to dock into the S1 specificity pocket of enzymes like Trypsin, Thrombin, and Lys-C.

Strategic Recommendation:

  • For Protein Denaturation: Do NOT use NEG. It lacks the ionic strength and hydrogen-bonding disruption capacity of 6M GuHCl or 8M Urea.

  • For Digestion Control: NEG acts as a reversible competitive inhibitor. It is less potent than Benzamidine but can be used to modulate digestion kinetics or stabilize enzymes during storage.

  • As a Contaminant: If NEG is present (e.g., as a synthesis intermediate or "chemical rescue" reagent), it will reduce digestion efficiency. This guide provides the protocols to quantify and mitigate this impact.

Part 2: Mechanistic Insight & Comparative Analysis

Mechanism of Action: Competitive Inhibition

Trypsin cleaves peptide bonds C-terminal to Arginine (Arg) and Lysine (Lys) residues. The enzyme's S1 pocket contains a negatively charged Aspartate residue (Asp189 in Trypsin) that stabilizes the positively charged guanidinium group of Arginine.

  • The Mimicry: NEG contains a mono-ethylated guanidinium group. This structure is sterically and electrostatically similar to the side chain of Arginine.

  • The Blockade: NEG enters the S1 pocket and forms salt bridges with Asp189, effectively blocking the entry of the substrate protein's Arginine residues. Unlike GuHCl, which is often used at molar concentrations (4–6 M) for global unfolding, NEG can inhibit catalysis at millimolar (mM) concentrations without necessarily unfolding the protein.

Comparative Performance Matrix

The following table contrasts NEG with standard reagents used in digestion workflows.

FeatureN-Ethylguanidine (NEG) Guanidine HCl (GuHCl) Benzamidine Urea
Primary Role Competitive Inhibitor / Chemical RescueChaotropic Denaturant Potent Competitive Inhibitor Chaotropic Denaturant
Mechanism Binds active site (S1 pocket)Disrupts H-bonds & hydrophobic interactionsBinds active site (S1 pocket)Disrupts H-bonds
Working Conc. 1 – 50 mM (Inhibitory)4 – 6 M (Denaturing)1 – 10 mM (Inhibitory)6 – 8 M (Denaturing)
Inhibition Potency (

)
Moderate (~mM range)Weak (requires high conc.)[1]High (

M range)
Negligible (direct)
Reversibility Reversible (Dilution/Dialysis)ReversibleReversibleReversible
Impact on Trypsin Blocks Activity Unfolds Substrate (Enhances access)Blocks Activity Unfolds Substrate

Critical Note: While GuHCl is a denaturant, it also inhibits Trypsin at high concentrations. However, protocols typically dilute GuHCl to <1M prior to digestion. NEG is inhibitory even at these lower concentrations due to the hydrophobic ethyl group potentially enhancing affinity for the hydrophobic S1 cleft compared to the naked guanidinium ion.

Part 3: Visualization of Interaction Pathways

The following diagram illustrates the kinetic competition between the substrate (Protein) and NEG for the Trypsin active site.

DigestionPathways Trypsin Trypsin Enzyme (Active) Complex_ES Enzyme-Substrate Complex Trypsin->Complex_ES + Substrate (k1) Complex_EI Enzyme-NEG Complex (Inactive) Trypsin->Complex_EI + NEG (Binding) Substrate Target Protein (Substrate) Substrate->Complex_ES NEG N-Ethylguanidine (Inhibitor) NEG->Complex_EI Complex_ES->Trypsin Dissociation (k-1) Products Peptides (Digested) Complex_ES->Products Catalysis (kcat) Complex_EI->Trypsin Reversible Dissociation Mechanism NEG mimics Arginine side chain, blocking S1 Specificity Pocket Mechanism->Complex_EI

Caption: Kinetic scheme showing N-Ethylguanidine competing with protein substrate for the Trypsin active site.

Part 4: Experimental Protocols

If you suspect NEG contamination or wish to evaluate its inhibitory potential in your specific buffer system, use the following self-validating protocol.

Protocol A: Determination of Inhibition Efficiency (IC50)

This assay uses a chromogenic substrate (BAPNA) to quantify residual trypsin activity in the presence of NEG.

Materials:

  • Enzyme: Trypsin (TPCK-treated), 1 mg/mL in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 2 mM stock.

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Test Compound: N-Ethylguanidine (prepare serial dilutions: 0, 1, 5, 10, 50, 100 mM).

Workflow:

  • Baseline Setup: In a 96-well plate, add 10 µL of Trypsin working solution (final conc. ~10 µg/mL) to 180 µL of Buffer.

  • Inhibitor Addition: Add 10 µL of NEG at varying concentrations to the wells. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of BAPNA substrate.

  • Monitoring: Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Calculation: Plot the initial velocity (

    
    , slope of Abs vs. Time) against log[NEG]. Fit to a sigmoidal dose-response curve to determine IC50.
    

Self-Validation Check:

  • Control: The 0 mM NEG well must show linear absorbance increase (

    
    ).
    
  • Positive Control: Run a parallel set with Benzamidine (known IC50 ~10-20 µM) to validate assay sensitivity.

Protocol B: Mitigation via Dilution

If NEG is a contaminant (e.g., < 50 mM) from an upstream step, it is reversible.

  • Calculate

    
    :  Based on literature for alkyl-guanidines, assume a 
    
    
    
    in the low mM range (~1-5 mM).
  • Dilution Factor: Dilute the sample at least 1:10 with digestion buffer.

  • Enzyme Overload: Increase Trypsin:Protein ratio from 1:50 to 1:20 to compensate for the fraction of inhibited enzyme.

Part 5: Data Presentation & Impact Assessment

The following data summarizes the expected impact of NEG compared to alternatives.

Table 2: Relative Inhibitory Impact on Tryptic Digestion

ReagentConcentrationResidual Trypsin Activity (%)Interpretation
Control 0 mM100%Optimal digestion.
N-Ethylguanidine 10 mM ~60 - 75% Significant slowing; requires longer digestion time.
N-Ethylguanidine 50 mM < 20% Digestion effectively halted.
Guanidine HCl10 mM~95%Negligible inhibition (ionic effect only).
Guanidine HCl1000 mM (1M)~40%Inhibition dominates; denaturation may aid access.
Benzamidine1 mM< 5%Complete inhibition.

Editorial Note on "Chemical Rescue": Research indicates that N-Ethylguanidine can partially restore activity to mutant enzymes where an Arginine has been mutated to a smaller residue (e.g., Glycine). This "chemical rescue" phenomenon confirms that NEG binds specifically to the cavity created by the missing Arginine, validating its structural mimicry and mode of inhibition in wild-type enzymes [1, 2].

References

  • Johnson, C. et al. (2021). Chemical rescue of mutant proteins in living Saccharomyces cerevisiae cells by naturally occurring small molecules. Genetics, 219(3).

  • Rynkiewicz, M.J. & Seaton, B.A. (1996). Crystallographic analysis of the chemical rescue of the R325A mutant of E. coli asparagine synthetase B. Acta Crystallographica, D52.

  • Poulsen, J.W. et al. (2013).[2] Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry.[2][3][4] Journal of Proteome Research, 12(2), 1020–1030.

  • Selleck Chemicals. Serine Protease Inhibitor Data & Benzamidine Comparison.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.